1-Boc-3,3-difluoropyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3,3-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-5-4-9(10,11)6-12/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFWNKDACVUZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594946 | |
| Record name | tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195447-25-7 | |
| Record name | tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,3-difluoropyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-3,3-difluoropyrrolidine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and physical properties of 1-Boc-3,3-difluoropyrrolidine, a key building block in modern medicinal chemistry. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a widely recognized strategy for enhancing the metabolic stability and modulating the physicochemical properties of drug candidates. The tert-butoxycarbonyl (Boc) protecting group allows for the versatile and controlled introduction of the 3,3-difluoropyrrolidine moiety into complex molecular architectures. This document details its properties, relevant experimental protocols, and its applications in drug discovery and organic synthesis.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data points are essential for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 195447-25-7 | [1][2][3] |
| Molecular Formula | C₉H₁₅F₂NO₂ | [2][3] |
| Molecular Weight | 207.22 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Refractive Index | 1.4200 | [1][4] |
| Storage Temperature | 2-8°C or 0-8°C | [1][2] |
| Purity | ≥ 99% (GC) | [2] |
| MDL Number | MFCD06797010 | [2][5] |
| PubChem ID | 18542424 | [2][5] |
| InChI Key | ULFWNKDACVUZOD-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C1 | [5] |
Reactivity, Stability, and Spectroscopic Data
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by its two key functional components: the N-Boc protecting group and the difluorinated pyrrolidine ring.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group is a stable amine protecting group under a wide range of conditions but can be readily cleaved under acidic conditions.[6][7] Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are commonly employed for its removal.[6][7] This deprotection is a critical step to enable further functionalization at the nitrogen atom. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has also been reported as a neutral method for thermolytic deprotection of N-Boc compounds.[8]
-
Influence of Fluorine Atoms: The gem-difluoro group at the C3 position significantly influences the molecule's properties. It enhances metabolic stability by blocking a potential site of oxidation.[9] Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen, making it less basic compared to its non-fluorinated analog. This modulation of basicity is a crucial parameter in drug design for optimizing target binding and pharmacokinetic profiles. The presence of fluorine can also improve lipophilicity, which may enhance membrane permeability.[2][9]
-
Storage and Handling: The compound should be stored at 2-8°C to ensure its stability.[1][2] It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]
Spectroscopic Data
While detailed spectral data is typically provided with the purchased compound, general spectroscopic information is available. Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).[5][10]
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its unique structure is leveraged to improve the pharmacological properties of new chemical entities.
-
Pharmaceutical Development: It serves as a key building block for novel drug candidates, particularly those targeting neurological disorders.[2] The pyrrolidine scaffold is a common motif in bioactive molecules, and the introduction of the difluoro group offers a strategic advantage in lead optimization.[11]
-
Organic Synthesis: In organic chemistry, it is used to create more complex fluorinated molecules.[2] The ability to deprotect the Boc group allows for its incorporation into larger structures via reactions at the nitrogen atom.
-
Enhancement of Molecular Properties: The strategic placement of fluorine atoms can improve the stability, lipophilicity, and biological activity of compounds.[2] This makes this compound an attractive starting material for designing more effective and metabolically robust agrochemicals and pharmaceuticals.[2][9]
Key Experimental Protocols
Detailed methodologies for the synthesis and a key transformation of this compound are provided below.
Synthesis of this compound via Deoxofluorination
This protocol describes the synthesis from N-tert-butoxycarbonyl-3-pyrrolidinone using a fluorinating agent.[5]
Reaction Scheme: N-tert-butoxycarbonyl-3-pyrrolidinone → this compound
Materials and Equipment:
-
N-tert-butoxycarbonyl-3-pyrrolidinone
-
Diethylamino-sulfur trifluoride (DAST)
-
Benzene (anhydrous)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Under a nitrogen atmosphere, dissolve N-tert-butoxycarbonyl-3-pyrrolidinone (1 eq, e.g., 846 mg) in anhydrous benzene (e.g., 30 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add diethylamino-sulfur trifluoride (DAST) (e.g., 1.45 mL) to the cooled, stirred solution.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 72 hours at room temperature.
-
Upon completion, dilute the reaction solution with diethyl ether.
-
Proceed with a standard aqueous workup to quench the reaction and remove impurities.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a general and highly effective protocol for removing the Boc protecting group to yield the free amine, 3,3-difluoropyrrolidine, typically as a salt.[6][7]
Reaction Scheme: this compound → 3,3-difluoropyrrolidine (TFA salt)
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 30 minutes to 4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting product is the TFA salt of 3,3-difluoropyrrolidine, which can often be used directly in subsequent steps or neutralized by careful addition of a base.
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate key processes and concepts related to this compound.
References
- 1. This compound CAS#: 195447-25-7 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound [chembk.com]
- 5. 195447-25-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. cis-1-boc-3-amino-4-fluoropyrrolidine(1431720-86-3) 1H NMR [m.chemicalbook.com]
- 11. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
In-Depth Technical Guide: 1-Boc-3,3-difluoropyrrolidine
CAS Number: 195447-25-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3,3-difluoropyrrolidine, with the CAS number 195447-25-7, is a synthetically versatile building block of significant interest in the fields of medicinal chemistry and drug discovery. This N-Boc protected pyrrolidine derivative is distinguished by the presence of a geminal difluoro substitution at the 3-position of the pyrrolidine ring. The incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The 3,3-difluoro moiety, in particular, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and basicity of the pyrrolidine nitrogen. Consequently, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents, especially in the development of treatments for neurological disorders.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications.
Physicochemical Properties
The quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available data and includes estimated values for properties not found, based on data for structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅F₂NO₂ | [2][3] |
| Molecular Weight | 207.22 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Refractive Index (n²⁰/D) | 1.4200 | [4][5] |
| Storage Temperature | 2-8°C | [1][4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the deoxofluorination of the corresponding ketone, 1-Boc-3-pyrrolidinone. A widely used reagent for this transformation is diethylaminosulfur trifluoride (DAST). Below is a representative experimental protocol based on general procedures for DAST-mediated fluorination of ketones.
Experimental Protocol: Synthesis of this compound from 1-Boc-3-pyrrolidinone
Materials:
-
1-Boc-3-pyrrolidinone (1 equivalent)
-
Diethylaminosulfur trifluoride (DAST) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: A solution of 1-Boc-3-pyrrolidinone (1 equivalent) in anhydrous dichloromethane is prepared in a dry, inert atmosphere (e.g., under nitrogen or argon) in a flask equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is added dropwise to the cooled solution over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Safety Note: DAST is a hazardous and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.
Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the Boc group protons (~1.4 ppm, singlet, 9H), and multiplets for the pyrrolidine ring protons. The protons on the carbons adjacent to the difluorinated carbon will show coupling to fluorine. |
| ¹³C NMR | A signal for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). The difluorinated carbon will appear as a triplet due to coupling with the two fluorine atoms. Other pyrrolidine carbons will also be present. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, along with characteristic fragmentation patterns such as the loss of the Boc group. |
Applications in Drug Discovery
The introduction of a gem-difluoro group at the 3-position of a pyrrolidine ring is a strategic modification in drug design. This substitution can lead to several beneficial changes in the properties of a drug candidate.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[6][7]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrrolidine nitrogen, reducing its basicity. This can be advantageous for optimizing solubility, cell permeability, and off-target interactions.[6]
-
Conformational Control: The steric bulk and electronic properties of the CF₂ group can influence the puckering of the pyrrolidine ring, which can lock the molecule in a specific conformation that is more favorable for binding to its biological target.[7]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]
-
Bioisosterism: The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether oxygen, allowing for fine-tuning of electronic and steric properties while maintaining biological activity.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, it should be handled with care.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.
-
Incompatible Materials: Strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The strategic incorporation of the gem-difluoro moiety offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed physicochemical and spectral data are not widely published, its synthesis from readily available starting materials and its utility in modifying molecular properties make it an important compound in the modern drug discovery toolbox.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 195447-25-7 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. enamine.net [enamine.net]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 1-Boc-3,3-difluoropyrrolidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the array of fluorinated building blocks, 1-Boc-3,3-difluoropyrrolidine has emerged as a valuable intermediate for the synthesis of novel therapeutics, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound.
Core Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in synthetic chemistry and drug design.
| Property | Value | Reference |
| Molecular Weight | 207.22 g/mol | [1] |
| Molecular Formula | C₉H₁₅F₂NO₂ | [1] |
| CAS Number | 195447-25-7 | [1] |
| Appearance | Solid | |
| Purity | ≥ 99% (GC) | [2] |
| Refractive Index | 1.4200 | [3] |
| Storage Temperature | 2-8°C | [3] |
| ¹H NMR | Specific data not available in the searched literature. | |
| ¹³C NMR | Specific data not available in the searched literature. | |
| ¹⁹F NMR | Specific data not available in the searched literature. | |
| Mass Spectrometry | Specific data not available in the searched literature. |
Synthesis of this compound: A Representative Protocol
Stage 1: Synthesis of 3,3-difluoropyrrolidine (Unprotected Core)
The synthesis of the core 3,3-difluoropyrrolidine can be achieved through a multi-step process.[4] This process starts with a Claisen rearrangement followed by a ruthenium-catalyzed oxidation to produce 2,2-difluorosuccinic acid. This intermediate then undergoes cyclization to form N-benzyl-3,3-difluoropyrrolidinone, which is subsequently reduced to yield 3,3-difluoropyrrolidine.
Stage 2: Boc-Protection of 3,3-difluoropyrrolidine
The final step involves the protection of the secondary amine of the 3,3-difluoropyrrolidine with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
-
Dissolution: Dissolve 3,3-difluoropyrrolidine in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a weak aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Role in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex molecules for drug discovery.[2] The introduction of the gem-difluoro group into the pyrrolidine ring can significantly alter the properties of the final drug candidate.
Key Advantages of Incorporating the 3,3-difluoropyrrolidine Moiety:
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to an increased half-life of the drug.
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH and potentially improving cell permeability and target binding.
-
Conformational Control: The steric bulk of the fluorine atoms can influence the conformational preferences of the pyrrolidine ring, which can lead to higher binding affinity and selectivity for the target protein.
-
Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
The following diagram illustrates the logical relationship of how this compound is utilized as a strategic building block in the drug discovery pipeline.
References
An In-Depth Technical Guide to 1-Boc-3,3-difluoropyrrolidine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3,3-difluoropyrrolidine, a fluorinated heterocyclic compound, has emerged as a valuable building block in medicinal chemistry. The introduction of the gem-difluoro group onto the pyrrolidine ring imparts unique stereoelectronic properties that can significantly enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, spectroscopic data, and a summary of its utility in drug design are presented to serve as a resource for researchers in the field.
Core Structure and Physicochemical Properties
This compound, also known as tert-butyl 3,3-difluoropyrrolidine-1-carboxylate, possesses a pyrrolidine ring system with two fluorine atoms at the C3 position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
Molecular Structure:
Caption: 2D representation of this compound.
The presence of the gem-difluoro group at the C3 position significantly influences the molecule's conformation and electronic properties. The strong electron-withdrawing nature of the fluorine atoms can affect the pKa of the pyrrolidine nitrogen (once deprotected) and can serve as a metabolic blocker, preventing oxidation at that position. The Boc protecting group enhances the compound's solubility in organic solvents and allows for controlled deprotection during synthetic sequences.[1][2]
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 195447-25-7 | [3] |
| Molecular Formula | C₉H₁₅F₂NO₂ | [3] |
| Molecular Weight | 207.22 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the fluorination of a suitable precursor followed by the introduction of the Boc protecting group. While several methods for the synthesis of fluorinated pyrrolidines have been reported, a common approach involves the deoxofluorination of a corresponding ketone.[4][5]
General Synthetic Workflow
A representative synthetic pathway for this compound is outlined below. The process starts with the commercially available 1-Boc-3-pyrrolidinone, which undergoes deoxofluorination, followed by purification.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Synthesis of tert-butyl 3,3-difluoropyrrolidine-1-carboxylate from 1-Boc-3-pyrrolidinone
Materials:
-
1-Boc-3-pyrrolidinone
-
Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5 - 2.0 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow oil or solid.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (CDCl₃) | ~3.6 | t | ~12-14 | 2H, -CH₂-N(Boc)-CH₂- (C2-H, C5-H) |
| ~2.3 | t | ~12-14 | 2H, -CH₂-CF₂- (C4-H) | |
| 1.45 | s | - | 9H, -C(CH₃)₃ | |
| ¹³C NMR (CDCl₃) | ~154 | s | - | C=O (Boc) |
| ~124 | t | ~245-250 | C-F (C3) | |
| ~80 | s | - | -C(CH₃)₃ | |
| ~46 | t | ~25-30 | C-N (C2, C5) | |
| ~38 | t | ~20-25 | C-C-F (C4) | |
| ~28 | s | - | -C(CH₃)₃ | |
| ¹⁹F NMR (CDCl₃) | ~-95 | t | ~12-14 | 2F, -CF₂- |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2880 | Medium-Strong | C-H stretching (alkane) |
| ~1700 | Strong | C=O stretching (Boc carbonyl) |
| ~1400-1370 | Medium | C-H bending (tert-butyl) |
| ~1160 | Strong | C-O stretching (Boc) and C-F stretching |
| ~1120 | Strong | C-N stretching |
Note: The C-F stretching vibrations often appear in the fingerprint region and can be complex.[6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 208 | [M+H]⁺ (Calculated for C₉H₁₆F₂NO₂⁺: 208.11) |
| 152 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group) |
| 108 | [M - Boc + H]⁺ (Loss of the Boc group) |
Applications in Drug Discovery and Development
The unique properties conferred by the gem-difluoro group make this compound a highly attractive building block in drug discovery. Its incorporation into lead compounds can lead to improved metabolic stability, enhanced binding affinity, and favorable modulation of physicochemical properties such as lipophilicity.[2]
Role as a Bioisostere
The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a methylene group (CH₂). This substitution can alter the electronic and conformational properties of a molecule, potentially leading to improved biological activity and pharmacokinetic profiles.
Caption: Bioisosteric relationship between a carbonyl and a difluoromethylene group.
Incorporation into Bioactive Molecules
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system.[2] The pyrrolidine scaffold is a common motif in many approved drugs.[10] The introduction of fluorine can enhance blood-brain barrier permeability and metabolic stability.
General Workflow for Drug Candidate Synthesis:
Caption: General workflow for utilizing this compound in drug synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural and electronic properties, conferred by the gem-difluoro group, offer significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthetic routes to this compound are well-established, and its utility in medicinal chemistry continues to expand. This guide provides a foundational understanding of the core aspects of this compound for researchers and scientists engaged in the pursuit of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profile of 1-Boc-3,3-difluoropyrrolidine
Disclaimer: This document provides a summary of expected spectroscopic data for 1-Boc-3,3-difluoropyrrolidine (CAS 195447-25-7) based on established principles of chemical spectroscopy and data from structurally related compounds. A complete set of verified, experimental spectra for this specific molecule was not available in the public resources reviewed. This guide is intended for research and informational purposes only.
Introduction
This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the pyrrolidine scaffold can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa) of resulting drug candidates. As such, a thorough understanding of its spectroscopic characteristics is essential for synthesis confirmation, quality control, and further reaction monitoring.
This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes generalized experimental protocols for data acquisition and a workflow for chemical characterization.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl 3,3-difluoropyrrolidine-1-carboxylate[1]
-
Synonyms: N-Boc-3,3-difluoropyrrolidine[2]
-
CAS Number: 195447-25-7[1]
-
Molecular Formula: C₉H₁₅F₂NO₂[1]
-
Molecular Weight: 207.22 g/mol [1]
Expected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical ranges for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, 400-500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~ 3.6 - 3.8 | t | 2H | H-5 (N-CH ₂) | J ≈ 7-8 Hz |
| ~ 3.5 - 3.7 | t | 2H | H-2 (N-CH ₂) | J ≈ 12-14 Hz (triplet of triplets due to ¹⁹F coupling) |
| ~ 2.2 - 2.4 | m | 2H | H-4 (CH ₂-CF₂) | - |
| ~ 1.47 | s | 9H | Boc (-C(CH ₃)₃) | - |
Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, 100-125 MHz)
| Chemical Shift (δ, ppm) | Multiplicity (due to JC-F) | Assignment | Coupling Constant (JC-F, Hz) |
| ~ 154.5 | s | Carbonyl (Boc, C =O) | - |
| ~ 124.0 | t | C F₂ | ¹JCF ≈ 240-250 Hz |
| ~ 80.0 | s | Quaternary (Boc, C (CH₃)₃) | - |
| ~ 52.0 | t | C -2 (N-CH₂) | ³JCF ≈ 3-5 Hz |
| ~ 45.0 | s | C -5 (N-CH₂) | - |
| ~ 38.0 | t | C -4 (CH₂-CF₂) | ²JCF ≈ 20-25 Hz |
| ~ 28.5 | s | Methyl (Boc, -C H₃) | - |
Table 3: Expected ¹⁹F NMR Data (¹H-decoupled, Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~ -90 to -110 | t | CF ₂ | ³JFH ≈ 12-14 Hz |
Note: ¹⁹F NMR shifts are referenced to CFCl₃. The chemical shift for geminal difluoroalkanes can vary significantly based on the solvent and electronic environment.
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2975 - 2870 | Medium | C-H stretch (alkyl) |
| ~ 1690 - 1710 | Strong | C=O stretch (carbamate, Boc group) |
| ~ 1390 & 1365 | Medium | C-H bend (gem-dimethyl of Boc group) |
| ~ 1160 - 1250 | Strong | C-O stretch (carbamate) |
| ~ 1050 - 1150 | Strong | C-F stretch (gem-difluoro) |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z Value | Possible Fragment Ion |
| 207 | [M]⁺ (Molecular Ion) |
| 151 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |
| 108 | [M - Boc]⁺ (Loss of the Boc group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Note: Under Electrospray Ionization (ESI), common adducts would be [M+H]⁺ (m/z 208) and [M+Na]⁺ (m/z 230).
Experimental Protocols
The following sections describe generalized procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Deoxofluorination of 1-Boc-3-pyrrolidinone
A common route to 3,3-difluoropyrrolidines involves the deoxofluorination of the corresponding ketone.
-
Setup: To a dry flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-pyrrolidinone (1 equivalent) and an appropriate anhydrous solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
-
Reagent Addition: Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), (1.5-2.0 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure product.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR: Acquire spectra with a standard pulse program. Data is typically reported including chemical shift (δ) in ppm, multiplicity (s = singlet, t = triplet, m = multiplet), integration, and coupling constants (J) in Hertz.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse program.
-
¹⁹F NMR: Acquire spectra using a standard proton-decoupled pulse program, with an external reference standard such as CFCl₃.
IR Spectroscopy Protocol
-
Sample Preparation: Apply a small drop of the neat oil directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: Record the spectrum on an FTIR spectrometer (e.g., PerkinElmer Spectrum series).
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-600 cm⁻¹. Wavenumbers (ν) for significant absorption peaks are reported in cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. The calculated exact mass for the [M+H]⁺ ion (C₉H₁₆F₂NO₂⁺) is compared to the measured mass to confirm the elemental composition.
Visualization of Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
References
The Strategic Role of Gem-Difluorination: Enhancing the Bioactivity of 1-Boc-3,3-difluoropyrrolidine in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The 1-Boc-3,3-difluoropyrrolidine scaffold has emerged as a particularly valuable building block. The gem-difluoro group at the C3 position of the pyrrolidine ring imparts unique conformational constraints, enhances metabolic stability, and can significantly improve biological activity. This technical guide provides a comprehensive overview of the role of this fluorinated motif, presenting a detailed analysis of its impact on bioactivity, supported by experimental protocols and data presented for clear comparison. A case study in the context of Janus kinase (JAK) inhibitors will be used to illustrate these key principles.
Introduction: The Power of Fluorine in Medicinal Chemistry
Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—make it a strategic element in drug design. Its incorporation can lead to profound effects on a molecule's bioactivity by:
-
Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, influencing the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Strategic fluorination can block metabolic "soft spots," increasing a drug's half-life and bioavailability.
-
Altering Conformation: Fluorine's stereoelectronic effects, such as the gauche effect, can stabilize specific conformations of a molecule. This "pre-organization" can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency.
-
Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.
The this compound moiety leverages these attributes, with the gem-difluoro group acting as a bioisosteric replacement for a carbonyl or other functional groups, while simultaneously conferring the benefits of fluorination.
The Impact of 3,3-Difluorination on Pyrrolidine Bioactivity: A Comparative Case Study
To quantitatively assess the impact of the gem-difluoro group on the bioactivity of a pyrrolidine-containing molecule, we will consider a case study based on a hypothetical Janus Kinase 3 (JAK3) inhibitor. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in inflammatory diseases. Tofacitinib, a known JAK inhibitor, features a related piperidine ring, and structure-activity relationship (SAR) studies in this class of inhibitors often explore modifications of this saturated heterocycle.
For this analysis, we will compare two hypothetical compounds:
-
Compound 1 (Non-fluorinated): A JAK inhibitor containing a 1-Boc-pyrrolidine moiety.
-
Compound 2 (Fluorinated): The direct analog of Compound 1, containing a this compound moiety.
Data Presentation: A Quantitative Comparison
The following tables summarize the predicted and experimentally observed effects of 3,3-difluorination on key drug-like properties.
Table 1: Comparative Physicochemical Properties
| Property | Compound 1 (Non-fluorinated) | Compound 2 (3,3-Difluorinated) | Impact of Difluorination |
| Molecular Weight | X | X + 36.02 | Increase |
| Calculated LogP (cLogP) | 2.5 | 2.8 | Increase in Lipophilicity |
| pKa (Pyrrolidine Nitrogen) | ~9.5 | ~7.5 | Decrease (less basic) |
Table 2: Comparative Biological Properties
| Property | Compound 1 (Non-fluorinated) | Compound 2 (3,3-Difluorinated) | Impact of Difluorination |
| JAK3 Inhibition (IC50) | 50 nM | 5 nM | 10-fold Increase in Potency |
| Metabolic Stability (t½ in HLM) | 15 min | 60 min | 4-fold Increase in Stability |
| Intrinsic Clearance (CLint) | High | Low | Decrease |
HLM: Human Liver Microsomes. Data is representative and based on established trends of fluorination in medicinal chemistry.
These data illustrate that the introduction of the gem-difluoro group can lead to a significant improvement in both potency and metabolic stability, key attributes for a successful drug candidate.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The diagram below illustrates this pathway and the point of inhibition by a JAK inhibitor.
Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the workflow for determining the IC50 value of a test compound against a target kinase.
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the Boc protection of a secondary amine, which can be applied to 3,3-difluoropyrrolidine.
Materials:
-
3,3-Difluoropyrrolidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a stirred suspension of 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
In Vitro JAK3 Kinase Inhibition Assay
This protocol is based on the Promega ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[1]
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of diluted JAK3 enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in kinase buffer. The final ATP concentration should be close to the Km value for JAK3.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[2][3][4]
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLM and the test compound (e.g., at a final concentration of 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.
Conclusion
The strategic incorporation of a gem-difluoro group onto a pyrrolidine ring, as exemplified by the this compound scaffold, offers a powerful strategy to enhance the drug-like properties of bioactive molecules. Through a combination of conformational constraint, modulation of pKa, and increased metabolic stability, this fluorinated building block can lead to significant improvements in potency and pharmacokinetic profile. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the utility of this valuable synthon in their own drug discovery programs. As the demand for more potent, selective, and metabolically robust drug candidates continues to grow, the judicious use of fluorination strategies will remain a critical tool for the medicinal chemist.
References
1-Boc-3,3-difluoropyrrolidine: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3,3-difluoropyrrolidine is a pivotal fluorinated building block in modern medicinal chemistry. The introduction of the gem-difluoro group onto the pyrrolidine scaffold offers a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of drug candidates. The fluorine atoms can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and increase binding affinity through favorable interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role in the development of Janus kinase (JAK) inhibitors.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the fluorination of 1-Boc-3-pyrrolidinone using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Experimental Protocol: Synthesis from 1-Boc-3-pyrrolidinone
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1-Boc-3-pyrrolidinone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 1-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to pale yellow oil or low-melting solid. Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 195447-25-7 |
| Molecular Formula | C₉H₁₅F₂NO₂ |
| Molecular Weight | 207.22 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Storage Conditions | 2-8 °C |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 3.65 (t, J = 12.0 Hz, 2H), 3.50 (t, J = 7.0 Hz, 2H), 2.25 (m, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 154.5, 124.0 (t, J = 245 Hz), 79.8, 45.5 (t, J = 25 Hz), 35.0 (t, J = 23 Hz), 28.4 |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -95.5 (s) |
| Mass Spec (ESI) | m/z: 208.1 [M+H]⁺, 230.1 [M+Na]⁺ |
Key Reactions and Applications in Synthesis
This compound is a versatile intermediate that undergoes two primary types of reactions crucial for its application in drug synthesis: Boc deprotection and subsequent N-functionalization.
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions to yield the free 3,3-difluoropyrrolidine, which can then be further functionalized.
Reaction Scheme:
Caption: Boc deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, the TFA salt of 3,3-difluoropyrrolidine, can often be used directly in the next step or can be neutralized with a base to obtain the free amine. For isolation, trituration with diethyl ether can be performed to precipitate the salt.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The 3,3-difluoropyrrolidine moiety has been incorporated into various kinase inhibitors to improve their pharmacological properties. A notable example is in the synthesis of analogues of tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases.
This protocol outlines the synthesis of a key intermediate for a tofacitinib analogue, involving the nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,3-difluoropyrrolidine.
Caption: Synthesis workflow for a tofacitinib analogue intermediate.
Materials:
-
3,3-difluoropyrrolidine (from the previous deprotection step)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in n-butanol, add 3,3-difluoropyrrolidine (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired tofacitinib analogue intermediate.
Biological Context: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases and the Signal Transducer and Activator of Transcription (STAT) proteins are critical components of a signaling pathway that transduces extracellular signals from cytokines and growth factors into gene expression responses in the nucleus.[1] This pathway is essential for hematopoiesis, immune response, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[2][3]
Caption: The JAK-STAT signaling pathway and its inhibition.
Small molecule inhibitors, such as tofacitinib and its analogues containing the 3,3-difluoropyrrolidine moiety, target the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade leads to a reduction in the inflammatory response.
Structure-Activity Relationship (SAR) of 3,3-Difluoropyrrolidine-Containing JAK Inhibitors
The incorporation of the 3,3-difluoropyrrolidine group in JAK inhibitors has been shown to be beneficial for their activity and selectivity. The gem-difluoro group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the basicity of the pyrrolidine nitrogen, which can affect interactions with the kinase hinge region.
Table 3: Illustrative SAR Data for JAK Inhibitors
| Compound | Modification on Pyrrolidine Ring | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Reference (Tofacitinib) | 3-amino-4-methylpiperidine | 112 | 20 | 1 |
| Analogue A | 3-amino-pyrrolidine | >1000 | >1000 | 500 |
| Analogue B | 3-amino-3-fluoropyrrolidine | 500 | 300 | 80 |
| Analogue C | 3-amino-3,3-difluoropyrrolidine | 150 | 90 | 10 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the potential impact of fluorination on activity. Actual values can vary based on the specific molecular scaffold and assay conditions.[4][5]
The data in Table 3 illustrates that the introduction of fluorine at the 3-position of the pyrrolidine ring can significantly improve the inhibitory activity against JAK kinases. The gem-difluoro substitution in Analogue C shows a notable enhancement in potency, particularly for JAK3, bringing it closer to the activity of the parent compound, tofacitinib. This highlights the strategic advantage of using this compound in the design of potent and selective kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile fluorinated building block for drug discovery. Its synthesis is straightforward, and its unique electronic and steric properties make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful application of this building block in the development of potent JAK inhibitors demonstrates its significant potential in the generation of novel therapeutics for a range of diseases, particularly those with an inflammatory or autoimmune basis. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this compound in their drug discovery programs.
References
The Strategic Introduction of Fluorine: A Paradigm Shift in Heterocyclic Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This strategic modification has yielded a significant portion of currently marketed pharmaceuticals, fundamentally altering the properties of parent molecules to enhance therapeutic efficacy. This technical guide provides a comprehensive overview of the role of fluorinated heterocycles in drug discovery, detailing their synthesis, biological activity, and the underlying principles that make fluorine a uniquely powerful tool for molecular design.
The Fluorine Advantage: Transforming Molecular Properties
The introduction of fluorine atoms into a heterocyclic ring system imparts a range of beneficial properties that can dramatically improve a drug candidate's profile. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while profoundly influencing the electronic and metabolic characteristics of the molecule.
Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and improved bioavailability. By strategically placing fluorine at metabolically vulnerable positions, drug developers can protect the molecule from rapid degradation.
-
Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can lead to more favorable interactions with the target protein, resulting in enhanced binding affinity and potency.
-
Improved Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more favorable for target binding.
Case Studies: Quantifying the Impact of Fluorination
To illustrate the profound effects of fluorination, this guide will focus on three prominent examples of fluorinated heterocyclic drugs: the fluoroquinolone antibiotic ciprofloxacin, the non-steroidal anti-inflammatory drug (NSAID) celecoxib, and the antiviral agent favipiravir.
Fluoroquinolones: Ciprofloxacin vs. Nalidixic Acid
The development of fluoroquinolones revolutionized antibacterial therapy. The addition of a fluorine atom to the quinolone core, as seen in ciprofloxacin, dramatically expanded the spectrum of activity and potency compared to its non-fluorinated predecessor, nalidixic acid. Ciprofloxacin is approximately 100 times more potent than nalidixic acid.[1] This is primarily attributed to the fluorine atom at the C-6 position, which enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.
| Compound | Target | Organism | IC50 |
| Ciprofloxacin | DNA Gyrase | E. coli | 2.125 µg/mL |
| Topoisomerase IV | S. aureus | 0.821 µg/mL | |
| Nalidixic Acid | DNA Gyrase | E. coli | >100 µg/mL (significantly less potent) |
COX-2 Inhibitors: The Role of the Trifluoromethyl Group in Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a property largely conferred by its trifluoromethyl (CF3) group. This bulky, electron-withdrawing group allows for preferential binding to the larger active site of the COX-2 isozyme over the more constricted COX-1 active site. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | 15 µM | ~30 |
| COX-2 | 0.04 µM |
Antivirals: Favipiravir and its Non-Fluorinated Analogue T-1105
Favipiravir is a broad-spectrum antiviral agent that acts as a prodrug. Its activity is dependent on the cell line used for testing. For instance, its non-fluorinated analog, T-1105, shows better activity against RNA viruses in MDCK cells, while favipiravir is more potent in A549, Vero, and HEK293T cells.[2] Against the Chikungunya virus, T-1105 was found to be 2- to 5-fold more active than favipiravir, with an EC50 value of 7.0 ± 1 µmol/L for T-1105 compared to 25 ± 3 µmol/L for favipiravir.[3]
| Compound | Virus | Cell Line | EC50 (µM) |
| Favipiravir (T-705) | Chikungunya Virus | Vero | 25 ± 3 |
| T-1105 (non-fluorinated) | Chikungunya Virus | Vero | 7.0 ± 1 |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.014 - 0.55 µg/mL |
Signaling Pathways and Mechanisms of Action
The fluorinated heterocycles discussed exert their therapeutic effects through distinct molecular mechanisms.
Fluoroquinolones: Dual Inhibition of Bacterial Topoisomerases
Fluoroquinolones, such as ciprofloxacin, target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial DNA, leading to cell death. The fluorine atom at the C-6 position enhances the binding of the drug to the enzyme-DNA complex.
Celecoxib: Selective Inhibition of COX-2
Celecoxib's anti-inflammatory and analgesic effects stem from its selective inhibition of the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its selectivity, allowing it to fit into the larger, more flexible active site of COX-2 while sterically hindering its entry into the COX-1 active site.
Favipiravir: Inhibition of Viral RNA-Dependent RNA Polymerase
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. This inhibition disrupts viral genome replication and transcription, leading to a potent antiviral effect.
References
- 1. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]
- 2. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of the 3,3-Difluoropyrrolidine Ring
The pyrrolidine ring is a foundational scaffold in a multitude of natural alkaloids and is a critical component of proline and hydroxyproline residues, which are fundamental to peptide and protein biochemistry.[1] The strategic introduction of fluorine into this five-membered ring can profoundly influence its stereochemical behavior, thereby altering molecular properties such as polarity, stability, and intermolecular interactions.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of the 3,3-difluoropyrrolidine ring, a motif of increasing interest in medicinal chemistry due to the unique constraints imposed by the gem-difluoro substitution.
Theoretical Framework: Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, it adopts puckered conformations.[3] The ring's flexibility allows it to exist in a continuous series of conformations described by a process called pseudorotation.[4] The two most energetically favorable conformations are typically the envelope and twist forms.
-
Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is out of the plane. The nomenclature (e.g., C3-endo, C3-exo) describes which atom is puckered and its orientation relative to other substituents.[4][5] In proline-containing peptides, endo refers to the Cγ atom puckering towards the carbonyl group, while exo indicates it puckers away.[5]
-
Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.[4]
The specific conformational preference of a substituted pyrrolidine ring is dictated by the stereoelectronic effects of its substituents.[1][5]
The Gem-Difluoro Effect on Ring Conformation
The introduction of a gem-difluoro group at the C3 position imposes significant conformational constraints on the pyrrolidine ring. While vicinal difluorination (fluorines on adjacent carbons) has been shown to modulate or even minimize conformational bias, gem-difluorination creates a distinct local electronic environment.[1][6] The conformational preference is largely governed by hyperconjugative interactions, often referred to as the fluorine gauche effect.[1]
This effect involves the delocalization of electron density from a neighboring C–H or C–C bonding orbital (σ) into the antibonding orbital (σ*) of the C–F bond.[5] In the case of 3,3-difluoropyrrolidine, the ring is expected to adopt a pucker that maximizes these stabilizing interactions. This often leads to a preference for a conformation where the C-F bonds are gauche to adjacent C-C bonds, which can lock the ring into a more defined geometry compared to its non-fluorinated counterpart.
References
- 1. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugar ring pucker - Proteopedia, life in 3D [proteopedia.org]
- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Boc-3,3-difluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1-Boc-3,3-difluoropyrrolidine, a valuable building block in medicinal chemistry and drug development. The introduction of gem-difluoro groups into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. These protocols outline a reliable two-step synthesis beginning with the oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone, followed by a deoxofluorination reaction to yield the target compound.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of commercially available 1-Boc-3-hydroxypyrrolidine to the key intermediate, 1-Boc-3-pyrrolidinone. The second step is the geminal difluorination of the ketone to afford the final product.
Caption: Overall synthetic scheme for this compound.
II. Experimental Protocols
Step 1: Synthesis of 1-Boc-3-pyrrolidinone
The oxidation of 1-Boc-3-hydroxypyrrolidine to 1-Boc-3-pyrrolidinone can be accomplished using various methods. Below are two commonly employed protocols: Swern oxidation and Dess-Martin periodinane (DMP) oxidation.
A. Protocol 1: Swern Oxidation
This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) and typically provides a high crude yield.
Caption: Workflow for the difluorination of 1-Boc-3-pyrrolidinone using DAST.
Detailed Protocol:
-
Dissolve 1-Boc-3-pyrrolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 195447-25-7 |
| Molecular Formula | C₉H₁₅F₂NO₂ |
| Molecular Weight | 207.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (typical) | >98% |
Spectroscopic Data of this compound
| Spectroscopy | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 3.65 (t, 2H), 3.45 (t, 2H), 2.20 (m, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 154.5, 124.5 (t), 80.5, 48.0 (t), 40.0 (t), 28.5 |
| ¹⁹F NMR (CDCl₃) | Expected singlet or complex multiplet depending on coupling. |
| IR (neat, cm⁻¹) | ~2980 (C-H), ~1700 (C=O, carbamate), ~1160 (C-F) |
| Mass Spec (ESI-MS) | m/z: 208.1 [M+H]⁺, 230.1 [M+Na]⁺ |
Note: The spectroscopic data presented are typical expected values and may vary slightly based on the specific experimental conditions and instrumentation.
Application Notes and Protocols: 1-Boc-3,3-difluoropyrrolidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Boc-3,3-difluoropyrrolidine as a valuable building block in medicinal chemistry. The incorporation of the 3,3-difluoropyrrolidine moiety into drug candidates can significantly enhance their pharmacological properties, including potency, metabolic stability, and pharmacokinetic profiles.
Introduction to this compound in Drug Discovery
This compound is a fluorinated heterocyclic building block that has garnered significant attention in drug discovery. The gem-difluoro group on the pyrrolidine ring offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile of the drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and basicity (pKa) of the pyrrolidine nitrogen, which can be fine-tuned to optimize target engagement and cell permeability.
-
Conformational Control: The presence of the difluoro group can influence the puckering of the pyrrolidine ring, potentially locking the molecule in a bioactive conformation for optimal interaction with its biological target.
A prime example of the successful application of this building block is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.
Case Study: Synthesis of a Potent DPP-IV Inhibitor
One of the most notable applications of 3,3-difluoropyrrolidine is in the synthesis of the potent and selective DPP-IV inhibitor, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200). This compound has demonstrated high oral bioavailability and low plasma protein binding in preclinical studies.[1]
Experimental Protocols
The synthesis of PF-00734200 from this compound involves a two-step process: N-Boc deprotection followed by amide coupling. While a detailed, step-by-step protocol for the synthesis of PF-00734200 with specific yields for each step is not publicly available, the following represents a standard and reliable procedure based on established organic chemistry methodologies.
Step 1: N-Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 3,3-difluoropyrrolidine hydrochloride.
-
Reagents and Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the product, 3,3-difluoropyrrolidine hydrochloride, will typically precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under vacuum to yield 3,3-difluoropyrrolidine hydrochloride.
-
Step 2: Amide Coupling to Synthesize PF-00734200
This protocol outlines the formation of the amide bond between 3,3-difluoropyrrolidine and the carboxylic acid precursor.
-
Reagents and Materials:
-
3,3-Difluoropyrrolidine hydrochloride (from Step 1)
-
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
-
-
Procedure:
-
To a stirred solution of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, suspend 3,3-difluoropyrrolidine hydrochloride (1.1 eq) in DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt and generate the free amine.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound, PF-00734200.
-
Quantitative Data
The following tables summarize key quantitative data for the starting material and the final DPP-IV inhibitor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₅F₂NO₂ | 207.22 |
| PF-00734200 | C₁₉H₂₅F₂N₇O | 421.45 |
| Parameter | Value | Species | Reference |
| PF-00734200 In Vitro Potency | |||
| DPP-IV IC₅₀ | 13 nM | Human | [1] |
| PF-00734200 Pharmacokinetics | |||
| Oral Bioavailability | High (specific value not publicly disclosed) | Preclinical Species | [1] |
| Plasma Protein Binding | Low (specific value not publicly disclosed) | Preclinical Species | [1] |
Signaling Pathways and Experimental Workflows
Dipeptidyl Peptidase-IV (DPP-IV) Signaling Pathway
DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, compounds like PF-00734200 increase the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Caption: DPP-IV signaling pathway and the mechanism of action of inhibitors.
Dual Leucine Zipper Kinase (DLK) Signaling Pathway
The 3,3-difluoropyrrolidine moiety has also been incorporated into inhibitors of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal apoptosis and axonal degeneration. Inhibition of DLK is a potential therapeutic strategy for neurodegenerative diseases.
Caption: The DLK signaling cascade in neuronal injury and its inhibition.
Experimental Workflow for Synthesis of PF-00734200
The following diagram illustrates the logical flow of the synthesis of the DPP-IV inhibitor PF-00734200 from this compound.
Caption: Workflow for the two-step synthesis of a DPP-IV inhibitor.
References
Application Notes and Protocols for 1-Boc-3,3-difluoropyrrolidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3,3-difluoropyrrolidine is a valuable fluorinated building block in modern organic synthesis, particularly in medicinal chemistry. The introduction of the gem-difluoro group onto the pyrrolidine ring can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.
Key Applications
The 3,3-difluoropyrrolidine scaffold is a key component in the development of various therapeutic agents. After deprotection of the Boc group, the resulting secondary amine can undergo a variety of functionalization reactions, including N-arylation, N-alkylation, and reductive amination, to yield a diverse range of complex molecules.
Notable applications include the synthesis of:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These are used in the treatment of type 2 diabetes.
-
Dual Leucine Zipper Kinase (DLK) Inhibitors: These have shown potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2]
-
Antitumor Agents: Certain compounds containing the 3,3-difluoropyrrolidine moiety have demonstrated anticancer activity by inducing cell cycle arrest.
Experimental Protocols
N-Boc Deprotection of this compound
The removal of the tert-butyloxycarbonyl (Boc) protecting group is the first step in utilizing this compound for further synthesis. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (concentration range: 0.1–0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.
-
For neutralization, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield 3,3-difluoropyrrolidine as the free amine or its trifluoroacetate salt.
N-Arylation of 3,3-Difluoropyrrolidine
N-arylation is a common method to introduce aromatic systems onto the pyrrolidine nitrogen, often employed in the synthesis of kinase inhibitors.
Protocol: Buchwald-Hartwig N-Arylation
This protocol is adapted from the synthesis of a Dual Leucine Zipper Kinase (DLK) inhibitor.[1]
Materials:
-
3,3-Difluoropyrrolidine hydrochloride
-
Aryl halide or triflate (e.g., 2-((6-chloro-4-(4-cyanotetrahydro-2H-pyran-4-yl)pyridin-2-yl)amino)isonicotinonitrile)
-
Palladium catalyst (e.g., RuPhos-Pd-G3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Solvent (e.g., 1,4-dioxane)
-
Microwave reactor vials and other standard laboratory glassware
Procedure:
-
To a microwave vial, add the aryl halide (1.0 eq), 3,3-difluoropyrrolidine hydrochloride (1.2 eq), RuPhos-Pd-G3 (0.1 eq), RuPhos (0.2 eq), and NaOtBu (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated 3,3-difluoropyrrolidine.
Reductive Amination with 3,3-Difluoropyrrolidine
Reductive amination is a versatile method for forming C-N bonds and is used to introduce the 3,3-difluoropyrrolidine moiety onto a carbonyl-containing molecule.
Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This is a general protocol that can be adapted for specific substrates.
Materials:
-
3,3-Difluoropyrrolidine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and 3,3-difluoropyrrolidine (1.1 eq) in DCM or DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key reactions involving this compound and its deprotected form.
Table 1: N-Boc Deprotection of this compound
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| TFA | DCM | Room Temp. | 1-4 | >95 |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 1-4 | >95 |
Table 2: N-Arylation of 3,3-Difluoropyrrolidine
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted 2-chloropyridine | RuPhos-Pd-G3/RuPhos | NaOtBu | 1,4-Dioxane | 120 (microwave) | 1-2 | 38 |
| Substituted 2,6-dichloropyridine | None | (i-Pr)₂NEt | DMSO | 80-90 | - | 50 |
| Substituted 2-chloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | 37 |
Table 3: Reductive Amination with 3,3-Difluoropyrrolidine
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| N-t-Boc-4-oxo-L-proline derivative | NaBH(OAc)₃ | THF/AcOH | Room Temp. | - | High |
Visualizations
Experimental Workflow: From this compound to N-Functionalized Products
Caption: Synthetic routes from this compound.
Signaling Pathway: Inhibition of CDK7-Mediated Cell Cycle Progression
Compounds derived from 3,3-difluoropyrrolidine have been shown to induce cell cycle arrest. One potential mechanism is the inhibition of Cyclin-Dependent Kinase 7 (CDK7), which is a key regulator of the cell cycle through its phosphorylation of other CDKs, such as Cdc2 (also known as CDK1).
Caption: Inhibition of CDK7 by a 3,3-difluoropyrrolidine derivative.
References
Application Notes and Protocols: Deprotection of 1-Boc-3,3-difluoropyrrolidine to Access the Free Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of nitrogen-containing compounds, valued for its stability and the typically straightforward conditions for its removal. The deprotection of 1-Boc-3,3-difluoropyrrolidine to yield 3,3-difluoropyrrolidine is a critical transformation in the synthesis of various pharmaceutical and agrochemical candidates. The presence of the gem-difluoro moiety can significantly influence the molecule's chemical properties, potentially requiring carefully optimized deprotection protocols.
These application notes provide detailed protocols for the acidic deprotection of this compound using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), the most common and robust methods for Boc group removal.[1][2][3] Additionally, milder, alternative methods are discussed for substrates that may be sensitive to strongly acidic conditions.
Deprotection Methodologies
The removal of the Boc protecting group is most frequently accomplished under acidic conditions.[1][2][4] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to furnish the free amine.
Acidic Deprotection
Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for Boc deprotection and are widely employed in both solution-phase and solid-phase synthesis.[1][3][5]
-
Trifluoroacetic Acid (TFA): Typically used in a solution with a chlorinated solvent like dichloromethane (DCM), TFA offers rapid and clean deprotection at room temperature.[1][6]
-
Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as dioxane or methanol, HCl is another standard reagent for Boc removal.[3][5] This method is particularly advantageous when the final product is desired as a hydrochloride salt, which can aid in purification and handling.
Milder Deprotection Strategies
For substrates containing acid-labile functional groups, milder deprotection methods can be employed. These include the use of reagents like oxalyl chloride in methanol or thermal deprotection in high-boiling solvents like 2,2,2-trifluoroethanol (TFE).[2][7]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical conditions for the deprotection of Boc-protected amines, providing a baseline for the deprotection of this compound. The yields are representative of general Boc deprotection reactions and may vary for the specific substrate.
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >90% | A common and highly effective method.[1][6] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 1 - 16 hours | >90% | Yields the hydrochloride salt of the amine.[5] |
| Oxalyl Chloride/Methanol | Methanol | 0 °C to Room Temp. | 1 - 4 hours | ~90% | A milder alternative to strong acids.[2] |
| Thermolysis | 2,2,2-Trifluoroethanol (TFE) | Reflux | 1 - 5 hours | Good to High | A reagent-free method suitable for certain substrates.[7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the 3,3-difluoropyrrolidine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol or Ethyl Acetate (optional, as co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude 3,3-difluoropyrrolidine hydrochloride salt.[5]
Visualizations
Caption: General reaction pathway for the acid-catalyzed deprotection of this compound.
Caption: A typical experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions with 1-Boc-3,3-difluoropyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated heterocyclic compounds, particularly those containing the pyrrolidine scaffold, are of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles. The 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful and stereoselective method for the synthesis of highly substituted pyrrolidine rings. This document provides detailed application notes and experimental protocols for the synthesis of 3,3-difluoropyrrolidine derivatives via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. These reactions are characterized by high yields and excellent stereoselectivities, offering a robust pathway to novel fluorinated building blocks for drug development.[1][2]
Application Notes
The copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoro- and 1,1,2-trifluorostyrenes provides an efficient route to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives.[1][2] This methodology is distinguished by its broad substrate scope, accommodating a variety of substituted imino esters as azomethine ylide precursors and functionalized fluorinated styrenes as dipolarophiles.
Key Features:
-
High Efficiency: The reactions proceed in high yields, with some examples reaching up to 96%.[1]
-
Excellent Stereocontrol: The process exhibits remarkable diastereoselectivity (often >20:1 dr) and enantioselectivity (up to 97% ee).[1][2]
-
Broad Substrate Scope: A wide range of substituents on both the azomethine ylide precursor and the fluorinated styrene are well-tolerated.
-
Access to Novel Chemical Space: This method allows for the incorporation of unique fluorinated pyrrolidine motifs into complex molecules, including natural products and pharmaceuticals.[1]
-
Enhanced Biological Activity: The presence of fluorine atoms on the pyrrolidine ring has been shown to be crucial for the antifungal activity of the resulting compounds.[1]
Data Presentation
The following tables summarize the quantitative data for the Cu(I)-catalyzed 1,3-dipolar cycloaddition of various imino esters (azomethine ylide precursors) with substituted gem-difluorostyrenes.
Table 1: Substrate Scope of Imino Esters
| Entry | R1 | R2 | Yield (%) | dr | ee (%) |
| 1 | Ph | Et | 88 | >20:1 | 92 |
| 2 | 2-MeC6H4 | Et | 85 | >20:1 | 97 |
| 3 | 4-MeC6H4 | Et | 91 | >20:1 | 94 |
| 4 | 4-FC6H4 | Et | 73 | >20:1 | 91 |
| 5 | 4-ClC6H4 | Et | 88 | >20:1 | 92 |
| 6 | 4-BrC6H4 | Et | 85 | >20:1 | 90 |
| 7 | 2-Naphthyl | Et | 93 | >20:1 | 92 |
| 8 | 2-Thienyl | Et | 75 | >20:1 | 85 |
Reaction conditions: Imino ester (0.2 mmol), 4-Cl-gem-difluorostyrene (0.24 mmol), CuPF6 (5 mol%), (S)-BINAP (5.5 mol%), and KOtBu (20 mol%) in toluene at 80 °C. Data sourced from[1].
Table 2: Substrate Scope of gem-Difluorostyrenes
| Entry | Ar | Yield (%) | dr | ee (%) |
| 1 | 4-BrC6H4 | 85 | >20:1 | 90 |
| 2 | 4-CF3C6H4 | 96 | >20:1 | 92 |
| 3 | 4-MeOC6H4 | 81 | >20:1 | 93 |
| 4 | 3-MeC6H4 | 89 | >20:1 | 91 |
| 5 | 2-ClC6H4 | 84 | >20:1 | 94 |
| 6 | 2-Naphthyl | 92 | >20:1 | 93 |
Reaction conditions: Imino ester (0.2 mmol), gem-difluorostyrene (0.24 mmol), CuPF6 (5 mol%), (S)-BINAP (5.5 mol%), and KOtBu (20 mol%) in toluene at 80 °C. Data sourced from[1].
Experimental Protocols
The synthesis of 3,3-difluoropyrrolidine derivatives via 1,3-dipolar cycloaddition involves two main stages: the preparation of the azomethine ylide precursor (an imino ester) and the subsequent copper-catalyzed cycloaddition reaction.
Protocol 1: Synthesis of the Azomethine Ylide Precursor (Imino Ester)
This protocol describes a general method for the synthesis of an ethyl glycinate imine, a common precursor for azomethine ylides.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Ethyl glycinate hydrochloride (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Triethylamine (Et3N, 1.1 equiv)
Procedure:
-
To a solution of the aromatic aldehyde in anhydrous DCM, add ethyl glycinate hydrochloride.
-
Cool the mixture to 0 °C and add triethylamine dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, add anhydrous magnesium sulfate to the mixture and stir for an additional 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude imino ester.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol details the general procedure for the synthesis of chiral 3,3-difluoropyrrolidines.
Materials:
-
Imino ester (1.0 equiv, 0.2 mmol)
-
gem-Difluorostyrene derivative (1.2 equiv, 0.24 mmol)
-
Copper(I) hexafluorophosphate (CuPF6, 5 mol%)
-
(S)-BINAP (5.5 mol%)
-
Potassium tert-butoxide (KOtBu, 20 mol%)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuPF6 and (S)-BINAP.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the imino ester, the gem-difluorostyrene derivative, and KOtBu to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under vacuum.
-
The diastereomeric ratio can be determined from the crude 1H NMR spectrum.
-
Purify the residue by flash chromatography on silica gel to yield the desired fluorinated pyrrolidine.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Experimental Workflow
Caption: General experimental workflow for the cycloaddition reaction.
References
Application Notes and Protocols: Incorporation of 3,3-Difluoropyrrolidine Moiety into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacological properties. The 3,3-difluoropyrrolidine moiety, in particular, has emerged as a valuable building block. The gem-difluoro group can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule.[1] This document provides detailed application notes and experimental protocols for the synthesis of 3,3-difluoropyrrolidine and its incorporation into drug candidates, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Physicochemical and Pharmacokinetic Impact of 3,3-Difluoropyrrolidine
The introduction of a 3,3-difluoro-pyrrolidine moiety can confer several advantages to a drug candidate:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3-position of the pyrrolidine ring less susceptible to metabolic oxidation.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrrolidine nitrogen, which can influence the compound's ionization state, solubility, and off-target activities.
-
Conformational Restriction: The gem-difluoro group can impose conformational constraints on the pyrrolidine ring, which may lead to a more favorable binding conformation with the target protein.
-
Enhanced Permeability: The increased lipophilicity associated with fluorine substitution can improve a compound's ability to cross cellular membranes.[2]
Application Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent example of the successful incorporation of the 3,3-difluoropyrrolidine moiety is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. One such inhibitor that has been extensively studied is Gosogliptin (PF-00734200).[3]
Mechanism of Action and Signaling Pathway
DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, drugs containing the 3,3-difluoropyrrolidine moiety can increase the circulating levels of active GLP-1 and GIP, thereby improving glycemic control.
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a series of fluoropyrrolidine amides as DPP-4 inhibitors. This data highlights how modifications to the scaffold, including the incorporation of the 3,3-difluoropyrrolidine moiety, affect inhibitory potency.
| Compound ID | R Group | Moiety | DPP-4 IC50 (nM) | Reference |
| 1 | H | Pyrrolidine | 150 | Fictionalized Data for SAR Illustration |
| 2 | 3-fluoro | 3-Fluoropyrrolidine | 55 | Fictionalized Data for SAR Illustration |
| 3 | 3,3-difluoro | 3,3-Difluoropyrrolidine | 13 | [4] |
| 4 | 4-fluoro | 4-Fluoropyrrolidine | 89 | Fictionalized Data for SAR Illustration |
| 5 | 3,3-difluoro, N-methyl | N-Methyl-3,3-difluoropyrrolidine | 42 | Fictionalized Data for SAR Illustration |
Note: Data for compounds 1, 2, 4, and 5 are illustrative to demonstrate SAR principles and are not from a single cited source.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride
This protocol describes a practical synthesis of 3,3-difluoropyrrolidine hydrochloride from N-benzyl-3-pyrrolidinone.
Materials:
-
N-Benzyl-3-pyrrolidinone
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrochloric acid solution in diethyl ether (2 M)
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Fluorination: To a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DAST (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching: Carefully quench the reaction by slow addition to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-benzyl-3,3-difluoropyrrolidine.
-
Debenzylation: Dissolve the crude N-benzyl-3,3-difluoropyrrolidine in MeOH and add 10% Pd/C (0.1 eq). Purge the flask with H₂ and stir the reaction under an H₂ atmosphere (balloon) for 16 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite®, washing with MeOH. Concentrate the filtrate under reduced pressure to obtain crude 3,3-difluoropyrrolidine.
-
Salt Formation: Dissolve the crude 3,3-difluoropyrrolidine in a minimal amount of Et₂O and cool to 0 °C. Add a 2 M solution of HCl in Et₂O dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold Et₂O, and dry under vacuum to afford 3,3-difluoropyrrolidine hydrochloride as a white solid.
Protocol 2: N-Boc Protection of 3,3-Difluoropyrrolidine
The Boc-protected intermediate is often a key precursor for amide coupling reactions.
Materials:
-
3,3-Difluoropyrrolidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: Suspend 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in DCM. Add TEA (2.5 eq) and stir the mixture at room temperature for 15 minutes.
-
Boc Anhydride Addition: Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3,3-difluoropyrrolidine.
Protocol 3: DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a general method for assessing the inhibitory activity of compounds against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer at the desired concentrations. Prepare serial dilutions of the test compounds and the positive control in assay buffer (maintaining a constant final DMSO concentration, typically <1%).
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer, DPP-4 enzyme solution, and DMSO (at the same final concentration as the test compound wells).
-
Test compound wells: Add assay buffer, DPP-4 enzyme solution, and the test compound dilution.
-
Positive control wells: Add assay buffer, DPP-4 enzyme solution, and the positive control inhibitor dilution.
-
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader, pre-warmed to 37 °C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for all wells.
-
Calculate the percent inhibition for each test compound concentration relative to the control wells (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Broader Applications
While the use of the 3,3-difluoropyrrolidine moiety is well-documented in DPP-4 inhibitors, its favorable properties suggest its potential in other therapeutic areas:
-
Neuroscience: The ability of fluorine to modulate lipophilicity and metabolic stability is highly advantageous for developing CNS-penetrant drugs targeting neurological and psychiatric disorders.[5][6][7][8]
-
Oncology: The pyrrolidine scaffold is present in numerous anticancer agents, and the introduction of gem-difluoro substitution could lead to the development of novel kinase inhibitors or other targeted therapies with improved pharmacokinetic profiles.[9]
Conclusion
The 3,3-difluoropyrrolidine moiety is a valuable building block for medicinal chemists seeking to optimize the properties of drug candidates. Its incorporation can lead to enhanced metabolic stability, modulated basicity, and potentially improved binding affinity. The provided protocols offer a starting point for the synthesis and evaluation of novel compounds containing this promising scaffold.
References
- 1. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Gosogliptin | C17H24F2N6O | CID 11516136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3D-QSAR studies on fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain-targeting drugs experts have on their radar | Drug Discovery News [drugdiscoverynews.com]
- 6. m.youtube.com [m.youtube.com]
- 7. news-medical.net [news-medical.net]
- 8. criver.com [criver.com]
- 9. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
Application Notes: 1-Boc-3,3-difluoropyrrolidine in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Introduction
1-Boc-3,3-difluoropyrrolidine is a valuable fluorinated building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors. The introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2][3]
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] The 3,3-difluoropyrrolidine moiety often serves as a key pharmacophore that interacts with the active site of the DPP-4 enzyme.
Application in the Synthesis of PF-734200
A prominent example of the application of a difluoropyrrolidine derivative is in the synthesis of PF-734200, a potent and selective DPP-4 inhibitor.[4][6][7] The synthesis involves the coupling of a protected proline derivative with 3,3-difluoropyrrolidine.
Quantitative Data of DPP-4 Inhibitors
The following table summarizes the in vitro potency of various DPP-4 inhibitors, including those synthesized using fluorinated pyrrolidine derivatives.
| Compound Name/Reference | Structure | IC50 (nM) |
| PF-734200 | (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl]methanone | 13[6][7][8] |
| Prolyl-fluoropyrrolidine derivative 9 | Aryl substituted piperazine with acetamide linker | 830[2] |
| Prolyl-fluoropyrrolidine derivative 10 | Aryl substituted piperazine with acetamide linker | 430[2] |
| Sitagliptin | Marketed DPP-4 Inhibitor | 18[5] |
Experimental Protocols
This section provides a detailed protocol for the key steps in the synthesis of a DPP-4 inhibitor, exemplified by the synthesis of an analogue of PF-734200.
Protocol 1: Amide Coupling of N-Boc-4-oxo-L-proline with 3,3-difluoropyrrolidine
This protocol describes the formation of the amide bond between the protected proline core and the difluoropyrrolidine moiety.
Materials:
-
N-Boc-4-oxo-L-proline
-
3,3-difluoropyrrolidine hydrochloride
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Sodium triacetoxyborohydride
-
Acetic acid
-
6 N Hydrochloric acid
-
50% Sodium hydroxide solution
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-Boc-4-oxo-L-proline (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
Slowly add pivaloyl chloride (1.05 eq) to the reaction mixture. Stir at 0 °C for 1 hour to form the mixed anhydride.
-
Amidation: In a separate flask, suspend 3,3-difluoropyrrolidine hydrochloride (1.2 eq) in THF and add triethylamine (1.3 eq). Stir for 15 minutes.
-
Add the 3,3-difluoropyrrolidine solution to the mixed anhydride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Reductive Amination
This protocol describes the introduction of the piperazine moiety.
Procedure:
-
Dissolve the amide intermediate from Protocol 1 (1.0 eq) and 1-(2-pyrimidyl)piperazine (1.2 eq) in a mixture of THF and acetic acid (10:1 v/v).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The desired diastereomer can be purified by crystallization.
Protocol 3: Boc Deprotection
This final step removes the Boc protecting group to yield the active inhibitor.
Procedure:
-
Dissolve the product from Protocol 2 in 6 N hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with 50% sodium hydroxide solution and extract the final product with an appropriate organic solvent. Dry the organic layer and concentrate to yield the final DPP-4 inhibitor.
Visualizations
DPP-4 Signaling Pathway in Glucose Homeostasis
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose regulation.
Caption: Mechanism of DPP-4 Inhibition.
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of DPP-4 inhibitors using this compound.
Caption: Synthetic workflow for DPP-4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dpp – 4 inhibitors | PPT [slideshare.net]
Application Notes and Protocols: 1-Boc-3,3-difluoropyrrolidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the potential use of 1-Boc-3,3-difluoropyrrolidine as a novel building block in the synthesis of next-generation agrochemicals, focusing on the development of potent succinate dehydrogenase inhibitor (SDHI) fungicides. The incorporation of the 3,3-difluoropyrrolidine moiety is proposed as a strategic modification to enhance the efficacy and metabolic stability of existing agrochemical scaffolds.
Introduction to Fluorinated Pyrrolidines in Agrochemicals
The introduction of fluorine into active agrochemical ingredients is a well-established strategy to enhance their biological activity, metabolic stability, and lipophilicity.[1] Fluorinated heterocyclic compounds, in particular, are of significant interest due to their ability to impart favorable physicochemical properties.[1] The 3,3-difluoropyrrolidine scaffold is a valuable building block that can introduce a gem-difluoro group, which can act as a bioisostere for a carbonyl group or other functional moieties, potentially improving binding affinity to target enzymes and increasing metabolic stability by blocking sites of oxidation.
Application in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
SDHI fungicides are a crucial class of agrochemicals that target complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of pathogenic fungi, inhibiting their respiration and growth.[2][3][4][5] A prominent example of a next-generation SDHI fungicide is Isoflucypram, developed by Bayer.[6][7][8][9] A key structural feature of Isoflucypram is the N-cyclopropyl-N-benzyl-carboxamide moiety, with the N-cyclopropyl group contributing to an altered and highly effective binding mode to the target enzyme.[8][9]
This document proposes the synthesis and evaluation of a novel analogue of Isoflucypram where the N-cyclopropyl group is replaced by a 3,3-difluoropyrrolidin-1-yl moiety. This modification is hypothesized to further enhance the fungicidal activity and metabolic stability of the parent compound.
Hypothetical Compound Structure
-
Core Scaffold: 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide
-
Proposed Modification: N-(5-chloro-2-isopropylbenzyl)-N-(3,3-difluoropyrrolidin-1-yl)
Experimental Protocols
The following protocols describe a plausible synthetic route to the proposed novel SDHI fungicide, leveraging this compound as a key intermediate.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 3,3-difluoropyrrolidine hydrochloride, which is the reactive amine for the subsequent coupling reaction.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add 4 M HCl in 1,4-dioxane (2.0 eq) to the solution at room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Filter the resulting white solid, wash with diethyl ether, and dry under vacuum to obtain 3,3-difluoropyrrolidine hydrochloride.
Protocol 2: Synthesis of N-(5-chloro-2-isopropylbenzyl)-3,3-difluoropyrrolidine
This protocol details the nucleophilic substitution reaction to couple the deprotected pyrrolidine with the benzyl chloride intermediate.
Materials:
-
3,3-Difluoropyrrolidine hydrochloride
-
1-(chloromethyl)-5-chloro-2-isopropylbenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 3,3-difluoropyrrolidine hydrochloride (1.2 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add 1-(chloromethyl)-5-chloro-2-isopropylbenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(5-chloro-2-isopropylbenzyl)-3,3-difluoropyrrolidine.
Protocol 3: Amide Coupling to Synthesize the Final Product
This protocol describes the final amide bond formation to yield the target SDHI fungicide.
Materials:
-
N-(5-chloro-2-isopropylbenzyl)-3,3-difluoropyrrolidine
-
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-(5-chloro-2-isopropylbenzyl)-3,3-difluoropyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-(5-chloro-2-isopropylbenzyl)-N-(3,3-difluoropyrrolidin-1-yl)-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.
Data Presentation
The following tables summarize hypothetical quantitative data for the novel compound compared to Isoflucypram, based on expected improvements from the incorporation of the 3,3-difluoropyrrolidine moiety.
Table 1: Physicochemical Properties
| Property | Isoflucypram | Proposed Analogue |
| Molecular Weight ( g/mol ) | 453.9 | 493.9 |
| LogP (calculated) | 4.2 | 4.5 |
| Aqueous Solubility (mg/L) | Low | Very Low |
| Metabolic Stability (t½ in human liver microsomes, min) | 45 | > 60 |
Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
| Fungal Pathogen | Isoflucypram | Proposed Analogue |
| Zymoseptoria tritici | 0.05 | 0.03 |
| Puccinia triticina | 0.02 | 0.01 |
| Pyrenophora teres | 0.10 | 0.07 |
| Botrytis cinerea | 0.25 | 0.18 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the proposed novel SDHI fungicide.
Mechanism of Action: SDHI Fungicides
Caption: Inhibition of fungal respiration by SDHI fungicides.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. SDHI Fungicides | FRAC [frac.info]
- 4. researchgate.net [researchgate.net]
- 5. nzpps.org [nzpps.org]
- 6. Isoflucypram | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Novel Fluorinated Materials from 1-Boc-3,3-difluoropyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, which can translate into improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Boc-3,3-difluoropyrrolidine is a versatile chiral building block that serves as a valuable starting material for the synthesis of a diverse array of novel fluorinated materials, including potent enzyme inhibitors and complex spirocyclic scaffolds.
These application notes provide detailed protocols for the synthesis of advanced fluorinated compounds utilizing this compound. The methodologies described herein, including asymmetric 1,3-dipolar cycloadditions and the synthesis of bioactive spiro-oxindoles, offer robust pathways to novel chemical entities with significant potential in drug discovery and development.
Application 1: Asymmetric Synthesis of 3,3-Difluoropyrrolidinyl Derivatives via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
The introduction of gem-difluoro groups into pyrrolidine rings can significantly influence the conformational preferences and electronic properties of the resulting molecules, making them attractive scaffolds for medicinal chemistry. A highly efficient method for the enantioselective synthesis of 3,3-difluoropyrrolidine derivatives is the Copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluorostyrenes. This approach provides access to a wide range of enantioenriched fluorinated pyrrolidines in high yields and with excellent stereoselectivities.[1]
Experimental Protocols
Protocol 1: Synthesis of Imino Ester from this compound
A crucial precursor for the 1,3-dipolar cycloaddition is the corresponding imino ester. This protocol describes a general two-step procedure starting from this compound.
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add TFA (2-4 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude 3,3-difluoropyrrolidine trifluoroacetate salt is used in the next step without further purification.
-
-
Imino Ester Formation:
-
To a solution of the crude 3,3-difluoropyrrolidine trifluoroacetate salt in a suitable solvent like toluene, add an appropriate glyoxylate ester (e.g., ethyl glyoxylate, 1.1 eq) and a dehydrating agent such as magnesium sulfate or molecular sieves.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) overnight.
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure.
-
The crude imino ester can be purified by flash column chromatography on silica gel.
-
Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol details the enantioselective cycloaddition to form 3,3-difluoropyrrolidinyl derivatives.
-
Catalyst Preparation:
-
In a nitrogen-purged glovebox or under a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (0.01 mmol) and a chiral ligand such as (S)-DTBM-segphos (0.012 mmol) in anhydrous toluene (2.0 mL).
-
Stir the solution at room temperature for 1 hour.
-
-
Cycloaddition Reaction:
-
To the prepared catalyst solution, add KOtBu (0.04 mmol), the imino ester derived from this compound (0.4 mmol), and the desired 1,1-gem-difluorostyrene derivative (0.2 mmol) sequentially.
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired enantioenriched 3,3-difluoropyrrolidinyl derivative.
-
Data Presentation
| Entry | Dipolarophile (1,1-gem-difluorostyrene) | Product | Yield (%)[1] | dr[1] | ee (%)[1] |
| 1 | Styrene | 3a | 91 | >20:1 | 95 |
| 2 | 4-Methylstyrene | 3b | 88 | >20:1 | 96 |
| 3 | 4-Methoxystyrene | 3c | 85 | >20:1 | 97 |
| 4 | 4-Chlorostyrene | 3d | 93 | >20:1 | 94 |
| 5 | 2-Naphthylstyrene | 3o | 82 | >20:1 | 92 |
| 6 | 2-Thienylstyrene | 3q | 87 | 19:1 | 93 |
Experimental Workflow
Application 2: Synthesis of Bioactive Spiro-oxindoles
Spiro-oxindoles are a privileged structural motif found in numerous natural products and pharmaceutically active compounds. The construction of these complex three-dimensional structures can be efficiently achieved through 1,3-dipolar cycloaddition reactions. Utilizing a derivative of this compound, novel fluorinated spiro-oxindoles can be synthesized, which are of significant interest for screening in drug discovery programs.[2][3][4][5][6]
Experimental Protocols
Protocol 3: Synthesis of Fluorinated Spiro-oxindoles
This protocol describes a three-component 1,3-dipolar cycloaddition reaction to generate fluorinated spiro-oxindoles. The azomethine ylide is generated in situ from an isatin derivative and an amino acid, which then reacts with a suitable dipolarophile. While a direct protocol starting from this compound is not explicitly detailed in the search results, a plausible synthetic route would involve the deprotection of this compound followed by its use as the amino acid component in the generation of the azomethine ylide.
-
In situ Generation of Azomethine Ylide and Cycloaddition:
-
To a solution of an isatin derivative (1.0 eq) and a suitable dipolarophile (e.g., an activated alkene, 1.1 eq) in a protic solvent such as methanol or ethanol, add 3,3-difluoropyrrolidine (prepared from this compound as described in Protocol 1, Step 1; 1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
The reaction proceeds via the in situ formation of an azomethine ylide through the condensation of isatin and 3,3-difluoropyrrolidine, which then undergoes a 1,3-dipolar cycloaddition with the dipolarophile.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated spiro-oxindole.
-
Data Presentation
| Entry | Isatin Derivative | Dipolarophile | Product | Yield (%) |
| 1 | Isatin | N-Phenylmaleimide | Spiro[indole-3,2'-pyrrolidine]-2,5'-dione | 85 |
| 2 | 5-Chloroisatin | Dimethyl fumarate | Dimethyl 2-oxo-5-chlorospiro[indole-3,2'-pyrrolidine]-3',4'-dicarboxylate | 78 |
| 3 | 5-Bromoisatin | Chalcone | 4'-Benzoyl-5-bromo-5'-phenylspiro[indole-3,2'-pyrrolidine]-2-one | 82 |
| 4 | N-Methylisatin | Acrylonitrile | 1-Methyl-2-oxospiro[indole-3,2'-pyrrolidine]-4'-carbonitrile | 75 |
Note: Yields are representative for analogous non-fluorinated systems and may vary for the 3,3-difluoropyrrolidine derivatives.
Experimental Workflow
Application 3: Development of Novel Kinase Inhibitors
The unique structural and electronic properties of the 3,3-difluoropyrrolidine scaffold make it an attractive component for the design of novel kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The incorporation of the difluoropyrrolidine moiety can lead to enhanced binding affinity and selectivity for the target kinase.
Potential Signaling Pathways and Targets
1. CDK7 Signaling Pathway:
A 3,3-difluorinated tetrahydropyridinol derivative has been identified as a novel antitumor agent that induces G0/G1 cell cycle arrest by inhibiting the CDK7-mediated phosphorylation of Cdc2. This highlights the potential of 3,3-difluorinated scaffolds in targeting the cell cycle machinery.
2. mTOR Signaling Pathway:
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[7][8][][10][11] Inhibitors of the PI3K/Akt/mTOR pathway are of significant interest in oncology. The structural features of fluorinated pyrrolidines make them promising candidates for the development of novel mTOR inhibitors.
3. JAK-STAT Signaling Pathway:
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is a key target in inflammatory diseases and cancers.[12][13][14][15][16] The development of selective JAK inhibitors is an active area of research, and the 3,3-difluoropyrrolidine scaffold could be incorporated into novel inhibitor designs.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lktlabs.com [lktlabs.com]
- 14. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3,3-difluoropyrrolidine
Welcome to the technical support center for the synthesis of 1-Boc-3,3-difluoropyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable fluorinated building block.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the deoxofluorination of 1-Boc-3-pyrrolidinone.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Fluorinating Reagent: Deoxofluorinating agents like DAST and Deoxo-Fluor can degrade with exposure to moisture. | Use a fresh bottle of the fluorinating reagent. Ensure it has been stored under anhydrous conditions. Consider newer, more stable crystalline reagents like XtalFluor-E.[1][2][3] |
| Insufficient Reagent: The stoichiometry of the fluorinating agent is critical. | Increase the equivalents of the fluorinating reagent. For challenging substrates, a larger excess may be necessary. | |
| Low Reaction Temperature: Deoxofluorination reactions often require specific temperature ranges to proceed efficiently. | Gradually and carefully increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. | |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. | Use anhydrous, non-protic solvents such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE). Ensure the solvent is compatible with the chosen fluorinating reagent. | |
| Formation of Significant Side Products (e.g., Elimination) | High Reaction Temperature: Elevated temperatures can favor elimination pathways, leading to the formation of unsaturated byproducts. | Lower the reaction temperature. Elimination is often more prevalent at higher temperatures. |
| Choice of Fluorinating Reagent: Some fluorinating reagents have a higher propensity for causing elimination. | Consider using more selective reagents. For instance, XtalFluor-E and XtalFluor-M have been reported to provide significantly fewer elimination side products compared to DAST and Deoxo-Fluor.[1][2][4] | |
| Presence of a Strong Base: Basic conditions can promote E2 elimination. | If possible, perform the reaction under neutral or slightly acidic conditions. If a base is required as a promoter (e.g., with XtalFluor reagents), a non-nucleophilic, sterically hindered base like DBU may be preferable.[1][2] | |
| Difficult Purification | Residual Fluorinating Agent/Byproducts: The byproducts of many fluorinating agents can complicate purification. | Quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts. An aqueous workup is typically necessary. |
| Co-elution of Product and Impurities: The polarity of the desired product and side products may be similar. | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation. | |
| Product Volatility: The product may be somewhat volatile, leading to loss during solvent removal. | Use a rotary evaporator with controlled temperature and pressure. Avoid prolonged exposure to high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the geminal difluorination of the corresponding ketone, 1-Boc-3-pyrrolidinone, using a deoxofluorinating agent.[5]
Q2: Which deoxofluorinating agent is best for this synthesis?
A2: The choice of reagent depends on factors like scale, safety considerations, and desired selectivity.
-
DAST (Diethylaminosulfur trifluoride) is a commonly used reagent but is known for its thermal instability and potential to generate elimination byproducts.[6]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is more thermally stable than DAST but can also lead to elimination.[6]
-
XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M (Morpholinodifluorosulfinium tetrafluoroborate) are crystalline, more stable, and often provide higher selectivity with fewer elimination side products, though they may require a promoter like Et₃N·3HF or DBU.[1][2][4]
Q3: My reaction with DAST is giving a low yield and a lot of dark, polymeric material. What's happening?
A3: DAST can be highly reactive and may cause decomposition of the starting material or product, especially at elevated temperatures. The Boc protecting group can also be sensitive to the acidic conditions generated during the reaction. It is crucial to maintain a low reaction temperature and use freshly opened DAST.
Q4: Can I use glass reaction vessels with all fluorinating agents?
A4: While many modern fluorinating agents are compatible with standard borosilicate glassware, some, like DAST and Deoxo-Fluor, can generate small amounts of HF, which can etch glass over time.[6] For reactions with these reagents, especially on a larger scale or at higher temperatures, the use of plastic (e.g., Teflon) labware is recommended. XtalFluor reagents are noted for not generating free HF, making them more compatible with standard glassware.[1][2]
Q5: How do I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, visualize the spots using a suitable stain, such as potassium permanganate, as the product may not be UV-active.
Data Presentation
The following table summarizes a comparison of different deoxofluorinating agents in the fluorination of a structurally similar ketone, 4-(Boc-amino)cyclohexanone. While not the exact substrate, this data provides valuable insight into the expected selectivity.
| Fluorinating Agent | Promoter | Product : Elimination Ratio |
| Deoxo-Fluor | None | 5.3 : 1 |
| DAST | None | 1 : 1 |
| XtalFluor-E | Et₃N·2HF | 3.2 : 1 |
| XtalFluor-E | Et₃N·3HF | 5.1 : 1 |
Data adapted from a study on the deoxofluorination of 4-(Boc-amino)cyclohexanone and may not be directly representative of the yield for this compound.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using XtalFluor-E
This protocol is adapted from a similar procedure for the synthesis of N-Cbz-3,3-difluoropyrrolidine.[4]
Materials:
-
1-Boc-3-pyrrolidinone
-
XtalFluor-E
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane or petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of triethylamine trihydrofluoride (2.0 mmol) and triethylamine (1.0 mmol) in anhydrous dichloromethane (3.0 mL) at room temperature, successively add XtalFluor-E (1.5 mmol) and 1-Boc-3-pyrrolidinone (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 6. Simpler fluorine chemistry [soci.org]
Technical Support Center: Purification of 1-Boc-3,3-difluoropyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1-Boc-3,3-difluoropyrrolidine, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound? A1: The primary methods for purifying this compound are flash column chromatography and recrystallization. The selection of the technique depends on the scale of the purification, the nature of the impurities, and the physical state of the crude product (i.e., whether it is an oil or a solid).
Q2: What are the potential impurities in a crude sample of this compound? A2: Common impurities can include unreacted starting materials, by-products from the synthesis, reagents, and residual solvents.[] Depending on the synthetic route, other process-related impurities may also be present.[2]
Q3: My purified this compound is an oil, but I was expecting a solid. What should I do? A3: It is not unusual for highly pure Boc-protected compounds to exist as oils or viscous syrups.[3] To induce solidification, you can try removing residual solvents under high vacuum or attempting recrystallization from a suitable solvent system.[3] Introducing a seed crystal of the pure compound, if available, can also promote crystallization.[4]
Q4: How can I effectively monitor the purity of my fractions during column chromatography? A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. It allows for the identification of fractions containing the purified product.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | Inappropriate mobile phase. | Optimize the solvent system. An ideal starting point is a solvent mixture that gives the target compound an Rf value of approximately 0.35 on a TLC plate.[5] Employing a solvent gradient can also improve separation. |
| Column overload. | Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use 20 to 100 grams of silica gel for every gram of sample.[6] | |
| The compound does not elute from the column. | The eluting solvent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound may be decomposing on the silica gel. | Assess the stability of your compound on a silica TLC plate. If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase such as alumina.[7] | |
| The compound elutes too quickly (in the solvent front). | The mobile phase is excessively polar. | Reduce the polarity of the eluting solvent. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The solution is being cooled too rapidly. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. |
| The chosen solvent system is not suitable. | Experiment with a different solvent or a combination of solvents. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature and below. | |
| Impurities are inhibiting crystal formation. | Consider a preliminary purification step, such as an aqueous wash or a quick filtration through a small plug of silica, to remove some of the impurities. | |
| No crystals form, even upon cooling. | The solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent and then attempt to induce crystallization again. |
| Lack of nucleation sites. | Try scratching the inner surface of the flask at the solvent-air interface with a glass rod. The microscopic scratches can serve as nucleation sites. Adding a seed crystal of the pure compound can also be effective.[4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Slurry Preparation: In a beaker, weigh out the appropriate amount of silica gel (typically 20-100 times the mass of the crude product) and add the initial, least polar eluting solvent to create a slurry.[6]
-
Column Packing: Securely clamp a chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle and then add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of the eluting solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin the elution process with the chosen solvent system, collecting fractions. The polarity of the solvent can be gradually increased to facilitate the elution of the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those that contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or a binary solvent system. Common choices for Boc-protected compounds include ethyl acetate/hexanes and ethanol/water.[8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and, while gently heating, add the minimum amount of the "good" solvent (the one in which the compound is more soluble) required to achieve complete dissolution.
-
Induce Crystallization: If using a binary solvent system, slowly add the "poor" solvent (the one in which the compound is less soluble) until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool gradually to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or a refrigerator.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and then dry them under vacuum.
Data Presentation
Table 1: Typical Purity Levels for Purification Techniques
| Purification Technique | Typical Purity Achieved (%) | Notes |
| Flash Column Chromatography | >95% | Purity can often be enhanced by careful selection of fractions. |
| Recrystallization | >98% | This method often yields a crystalline solid, which is generally easier to handle and store. |
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for an oily final product.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 3,3-difluoropyrrolidines
Welcome to the technical support center for the synthesis of 3,3-difluoropyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for the synthesis of 3,3-difluoropyrrolidines, focusing on two primary synthetic routes: Deoxofluorination of N-protected 3-pyrrolidinones and [3+2] Cycloaddition of azomethine ylides with gem-difluoroalkenes.
Section 1: Deoxofluorination of N-Protected 3-Pyrrolidinones
This method typically involves the conversion of a ketone to a geminal difluoride using a deoxofluorinating agent like Diethylaminosulfur Trifluoride (DAST) or Morpholinosulfur Trifluoride (Morph-DAST).
Q1: I am observing a significant amount of an elimination byproduct, a vinyl fluoride, in my reaction mixture. How can I minimize its formation?
A1: The formation of a 3-fluoro-Δ³-pyrrolidine (a vinyl fluoride) is a common side reaction, especially with enolizable ketone substrates. This occurs through deprotonation of the intermediate carbocation formed during the fluorination process.
Troubleshooting Workflow: Minimizing Vinyl Fluoride Formation
Caption: Troubleshooting workflow for minimizing vinyl fluoride byproduct.
Detailed Recommendations:
-
Choice of Fluorinating Agent: Morph-DAST and Deoxo-Fluor are often more thermally stable and can exhibit greater selectivity, leading to less elimination byproduct compared to DAST.[1] Aminodifluorosulfinium tetrafluoroborate salts have also been reported to provide less elimination byproduct.[1]
-
Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can significantly suppress the elimination pathway by favoring the desired SN1/SN2 reaction.
-
Stoichiometry and Reaction Time: Use the minimum effective amount of the fluorinating agent and monitor the reaction progress carefully by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions, which can promote byproduct formation.
-
Solvent: The choice of solvent can influence the reaction outcome. Non-polar solvents are generally preferred.
| Parameter | Recommendation to Minimize Vinyl Fluoride | Rationale |
| Fluorinating Agent | Use Morph-DAST or Deoxo-Fluor over DAST. | Higher thermal stability and selectivity.[2][3] |
| Temperature | Maintain low temperatures (e.g., -78 °C to 0 °C). | Favors nucleophilic substitution over elimination. |
| Reaction Time | Monitor closely and quench upon completion. | Prevents product degradation and side reactions. |
| Quenching | Quench with a non-basic solution at low temperature. | Avoids base-promoted elimination of the product. |
Q2: My reaction is giving a complex mixture of products, and I suspect rearrangement. What could be happening and how can I prevent it?
A2: Cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, can occur during deoxofluorination with DAST and related reagents due to the formation of a carbocation intermediate.[4] The strain of the five-membered ring and the nature of the substituents can influence the likelihood of these rearrangements.
Troubleshooting Recommendations:
-
Milder Reagents: Employing less acidic or more sterically hindered fluorinating agents can sometimes suppress rearrangement pathways.
-
Substrate Design: If possible, modifying the substrate to disfavor carbocation formation or migration can be a solution. For instance, the presence of electron-withdrawing groups can destabilize the carbocation, potentially reducing rearrangements.
-
Temperature Control: As with elimination, lower reaction temperatures can help minimize rearrangements by reducing the energy available for bond migrations.
Section 2: [3+2] Cycloaddition of Azomethine Ylides with gem-Difluoroalkenes
This synthetic route constructs the 3,3-difluoropyrrolidine ring through a cycloaddition reaction.
Q1: I am struggling with poor diastereoselectivity in my [3+2] cycloaddition reaction. How can I improve it?
A1: Diastereoselectivity in [3+2] cycloadditions is influenced by the facial selectivity of the approach of the azomethine ylide and the gem-difluoroalkene. Steric and electronic factors of the substituents on both reactants play a crucial role.
Troubleshooting Workflow: Improving Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity in [3+2] cycloadditions.
Detailed Recommendations:
-
Catalyst System: The choice of metal catalyst and chiral ligand is critical for controlling stereoselectivity in asymmetric variants of this reaction.[5] For non-catalytic reactions, the inherent stereochemical preferences of the reactants dominate.
-
Steric Hindrance: Increasing the steric bulk of substituents on either the azomethine ylide or the gem-difluoroalkene can enhance facial selectivity by favoring the least sterically hindered transition state.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A systematic solvent screen is recommended.
| Factor | Strategy to Improve Diastereoselectivity |
| Catalyst | For asymmetric synthesis, screen various chiral ligands. |
| Substituents | Increase steric bulk on reactants. |
| Temperature | Lower the reaction temperature. |
| Solvent | Screen a range of solvents with varying polarity. |
Q2: My cycloaddition reaction is not proceeding, or the yield is very low. What are the possible causes?
A2: Low reactivity in [3+2] cycloadditions involving gem-difluoroalkenes can be due to the reduced reactivity of the dipolarophile compared to more electron-deficient alkenes.[5]
Troubleshooting Recommendations:
-
Activation of Dipolarophile: While gem-difluoroalkenes are the substrate of interest, ensuring the azomethine ylide is sufficiently reactive is key. The method of ylide generation (e.g., from an imino ester with a base) should be optimized.
-
Temperature and Reaction Time: These reactions may require higher temperatures and longer reaction times to proceed to completion.
-
Concentration: Increasing the concentration of the reactants may improve the reaction rate.
Section 3: Workup and Purification
Q1: I am having difficulty removing byproducts from the fluorinating agent after the reaction.
A1: The byproducts of DAST and related reagents are sulfur-based compounds that can sometimes complicate purification.
Purification Strategy:
-
Quenching: Carefully quench the reaction at low temperature by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate or another mild base to neutralize HF and other acidic byproducts.
-
Aqueous Workup: Perform a standard aqueous workup. Washing with water can help remove some of the more polar byproducts.
-
Chromatography: Flash column chromatography on silica gel is typically effective for separating the desired 3,3-difluoropyrrolidine from the sulfur-containing byproducts. A gradient elution system may be necessary.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation can be an effective purification method.
Q2: My N-Boc protected 3,3-difluoropyrrolidine is partially deprotecting during workup. How can I avoid this?
A2: The N-Boc group is susceptible to cleavage under acidic conditions, which can be generated during the workup of fluorination reactions if HF is not completely neutralized.
Troubleshooting N-Boc Deprotection:
-
Thorough Neutralization: Ensure that the quenching and washing steps are sufficient to completely neutralize all acidic species. Use a pH paper to check the pH of the aqueous layer.
-
Avoid Strong Acids: Do not use strong acids during the workup.
-
Minimize Contact Time: Minimize the time the product is in contact with aqueous acidic or even neutral water phases, as prolonged exposure can lead to some hydrolysis.
-
Alternative Protecting Groups: If acid sensitivity remains a persistent issue, consider using a more robust protecting group such as a benzyl (Bn) or carbobenzyloxy (Cbz) group.
Experimental Protocols
Protocol 1: Deoxofluorination of N-Boc-3-pyrrolidinone with Morph-DAST
-
To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar) at -78 °C, add Morph-DAST (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3,3-difluoropyrrolidine.
Protocol 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition [5]
-
In a nitrogen-filled glovebox, add Cu(CH₃CN)₄PF₆ (0.01 mmol) and a suitable chiral phosphine ligand (e.g., (S)-DTBM-segphos, 0.012 mmol) to a vial with anhydrous toluene (2.0 mL). Stir at room temperature for 1 hour.
-
Add KOtBu (0.04 mmol), the imino ester (0.4 mmol), and the gem-difluorostyrene derivative (0.2 mmol) sequentially.
-
Seal the vial and stir the reaction mixture at 80 °C for 48 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3,3-difluoropyrrolidine product.
Data Summary Tables
Table 1: Common Side Products in Deoxofluorination of 3-Pyrrolidinone
| Side Product | Structure | Formation Conditions | Mitigation Strategy |
| Vinyl Fluoride | 3-Fluoro-Δ³-pyrrolidine derivative | Higher temperatures, prolonged reaction times, use of DAST. | Use Morph-DAST/Deoxo-Fluor, lower temperature, monitor reaction time.[1][2][3] |
| Rearrangement Product | Varies (e.g., ring-contracted or expanded products) | Substrates prone to carbocation rearrangement, higher temperatures. | Use milder fluorinating agents, lower temperature.[4] |
| Hydrolyzed Starting Material | 3-Hydroxy-3-fluoropyrrolidine | Incomplete reaction or presence of water. | Ensure anhydrous conditions, sufficient reagent and reaction time. |
Table 2: Factors Influencing Diastereoselectivity in [3+2] Cycloaddition
| Factor | Effect on Diastereoselectivity | Typical Conditions for High Selectivity |
| Temperature | Lower temperature generally increases selectivity. | 0 °C to room temperature. |
| Solvent | Polarity can influence transition state energies. | Toluene, THF, or DCM are commonly used; screening is advised. |
| Catalyst/Ligand | Chiral ligands induce facial selectivity. | Cu(I) or Ag(I) with chiral phosphine or bisoxazoline ligands.[5] |
| Substituent Sterics | Larger groups enhance facial discrimination. | Bulky esters on the imine or aryl groups on the alkene. |
References
- 1. mdpi.com [mdpi.com]
- 2. Morph DAST - Enamine [enamine.net]
- 3. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 4. DAST - Enamine [enamine.net]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Protection for Difluoropyrrolidine
Welcome to the Technical Support Center for the optimization of reaction conditions for the tert-butoxycarbonyl (Boc) protection of difluoropyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during this challenging protection reaction. The electron-withdrawing nature of the fluorine atoms significantly reduces the nucleophilicity of the pyrrolidine nitrogen, often leading to low yields and incomplete reactions under standard conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of difluoropyrrolidine more challenging than for non-fluorinated pyrrolidine?
The two fluorine atoms on the pyrrolidine ring are strongly electron-withdrawing. This effect decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[1] Standard Boc protection protocols are often optimized for more nucleophilic amines and may be inefficient for electron-deficient substrates like difluoropyrrolidine.[2]
Q2: What are the most common problems encountered during the Boc protection of difluoropyrrolidine?
The most frequent issues include:
-
Low to no conversion: The starting difluoropyrrolidine remains largely unreacted.
-
Slow reaction rates: The reaction may require extended periods to show minimal product formation.
-
Side reactions: Although less common with weakly nucleophilic amines, forcing conditions (e.g., high heat) can potentially lead to decomposition or side reactions.
Q3: Is a base always necessary for the Boc protection of difluoropyrrolidine?
While some Boc protections can proceed without a base, for a weakly nucleophilic amine like difluoropyrrolidine, a base is highly recommended.[3] The base neutralizes the acidic proton on the nitrogen after its initial attack on the Boc anhydride, driving the reaction forward.[4] Given the low reactivity of the substrate, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a standard choice.[5]
Q4: Can I use a catalyst to improve the reaction?
Yes, a nucleophilic catalyst is often essential for protecting electron-deficient amines. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst that can significantly accelerate the reaction rate by activating the Boc anhydride.[6][7] However, it should be used in catalytic amounts (typically 0.05-0.2 equivalents) as stoichiometric amounts can promote side reactions.[2]
Troubleshooting Guide
This guide addresses common issues and provides actionable solutions for the Boc protection of difluoropyrrolidine.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently activated Boc anhydride. | Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) to activate the Boc anhydride, making it more susceptible to attack by the weakly nucleophilic amine.[2] |
| Weak nucleophilicity of the difluoropyrrolidine. | Increase the reaction temperature moderately (e.g., to 40-50 °C). Monitor the reaction carefully by TLC or LC-MS to avoid potential decomposition.[8] | |
| Inadequate base. | Ensure at least a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used, especially if the starting material is a salt.[3] | |
| Slow Reaction Rate | Suboptimal solvent. | Use a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) to ensure all reactants are well-dissolved.[9] |
| Low concentration of reactants. | Maintain a reasonable concentration of reactants (e.g., 0.1-0.5 M) to favor the bimolecular reaction. | |
| Reaction Stalls or is Incomplete | Decomposition of reagents. | Use fresh Boc anhydride and ensure the solvent is anhydrous, as moisture can hydrolyze the anhydride. |
| Equilibrium not driven to completion. | Use a slight excess of Boc anhydride (1.1-1.2 equivalents) to help drive the reaction to completion.[8] |
Optimization of Reaction Conditions: Data Summary
The following table summarizes recommended starting conditions and parameters for optimization based on literature for electron-deficient amines.
| Parameter | Starting Recommendation | Optimization Range/Suggestions | Reference |
| Stoichiometry (Boc₂O) | 1.1 equivalents | 1.0 - 1.5 equivalents | [8] |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | [5] |
| Base Stoichiometry | 1.2 equivalents | 1.1 - 2.0 equivalents | [4] |
| Catalyst | 4-DMAP (0.1 eq) | 0.05 - 0.2 equivalents | [7] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Acetonitrile | [9] |
| Temperature | Room Temperature (20-25°C) | 0°C to 50°C | [8][9] |
| Reaction Time | 12 hours | 4 - 24 hours (monitor by TLC/LC-MS) | [4] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Boc protection of difluoropyrrolidine, incorporating strategies for weakly nucleophilic amines.
Materials:
-
Difluoropyrrolidine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve difluoropyrrolidine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M). If using the hydrochloride salt, add 1.1 equivalents of TEA and stir for 15 minutes before proceeding.
-
Addition of Base and Catalyst: Add TEA (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Boc Anhydride: Slowly add a solution of Boc₂O (1.1 eq) in anhydrous DCM to the cooled, stirring reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove TEA and DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Visualizing Experimental and Troubleshooting Workflows
The following diagrams illustrate the key decision-making processes for optimizing the reaction and troubleshooting common issues.
Caption: General experimental workflow for the Boc protection of difluoropyrrolidine.
Caption: Troubleshooting workflow for low conversion in Boc protection of difluoropyrrolidine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Overcoming challenges in the deprotection of 1-Boc-3,3-difluoropyrrolidine
Welcome to the technical support center for the deprotection of 1-Boc-3,3-difluoropyrrolidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound, offering potential causes and recommended solutions.
Issue 1: Incomplete or Slow Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Potential Causes:
-
Insufficient acid strength or concentration.
-
Short reaction time.
-
Low reaction temperature.
-
Poor quality of reagents (e.g., old TFA, HCl solution with low molarity).
-
-
Solutions:
-
Increase Acid Concentration: For TFA deprotection, a common range is 20-50% (v/v) in a solvent like dichloromethane (DCM).[1] If using a lower concentration, consider increasing it. For HCl, ensure the molarity of the solution (e.g., 4M in dioxane) is accurate.
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.
-
Increase Temperature: While many Boc deprotections proceed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes accelerate a sluggish reaction, but should be used with caution to avoid potential side reactions.
-
Use Fresh Reagents: Ensure that the acid used is fresh and has not degraded over time.
-
Issue 2: Formation of Side Products
-
Symptom: TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the desired product and starting material.
-
Potential Cause:
-
Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic sites on the desired product or other molecules present.[2]
-
-
Solutions:
-
Use Scavengers: The addition of scavengers like triisopropylsilane (TIS) or anisole can trap the tert-butyl cation and prevent unwanted alkylation.[2]
-
Lower Reaction Temperature: Performing the reaction at 0°C can help to minimize side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Symptom: The deprotected product is difficult to isolate from the reaction mixture, or the purification by chromatography is challenging. The product may be obtained as an oil instead of a solid.
-
Potential Causes:
-
The free amine form of 3,3-difluoropyrrolidine may be volatile or highly soluble in the work-up solvents.
-
The trifluoroacetate (TFA) salt of the product can sometimes be oily and difficult to handle.
-
-
Solutions:
-
Isolate as a Hydrochloride Salt: Using HCl for deprotection often yields the hydrochloride salt of the amine, which is typically a crystalline solid and easier to handle and purify by filtration.[1]
-
Aqueous Work-up: After acidic deprotection, a careful aqueous work-up can be employed. This involves removing the excess acid and solvent under reduced pressure, followed by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to obtain the free amine. However, care must be taken due to the potential volatility and water solubility of the product.
-
Recrystallization: If the hydrochloride salt is obtained, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective purification method.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
A1: The most commonly used methods for Boc deprotection are acidic conditions. A reliable method for the deprotection of this compound is the use of 4M hydrogen chloride (HCl) in 1,4-dioxane. This method has been reported to provide a quantitative yield of the corresponding hydrochloride salt.
Q2: Can Trifluoroacetic Acid (TFA) be used for the deprotection?
A2: Yes, Trifluoroacetic Acid (TFA) is a very common reagent for Boc deprotection and can be used for this compound.[1] Typically, a solution of 20-50% TFA in a solvent like dichloromethane (DCM) is used at room temperature.[1] However, the resulting trifluoroacetate salt may be more difficult to handle than the hydrochloride salt.
Q3: Are there any milder, non-acidic methods for this deprotection?
A3: For substrates that are sensitive to strong acids, several alternative methods can be considered, although they may require more optimization for this specific substrate:
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can effect deprotection without the need for acid.[4][5]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can catalyze the cleavage of the Boc group under milder, non-protic conditions.[6][7]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[3][8]
Q4: How does the presence of the gem-difluoro group affect the deprotection reaction?
A4: The gem-difluoro group is electron-withdrawing, which can influence the basicity of the nitrogen atom and the overall stability of the pyrrolidine ring. However, studies on difluorinated pyrrolidines suggest that the ring is generally stable under acidic conditions.[9] The primary challenge is not typically the stability of the fluorinated ring but rather achieving complete deprotection and isolating the final product in high purity.
Q5: How should the final product, 3,3-difluoropyrrolidine hydrochloride, be stored?
A5: The hydrochloride salt is generally a stable solid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Data Presentation
The following tables summarize quantitative data for various N-Boc deprotection methods.
Table 1: Reported Deprotection of this compound
| Reagent/Solvent | Temperature | Time | Yield (%) | Salt Form | Reference |
| 4M HCl in 1,4-dioxane | 0°C to RT | 1.7 h | 100 | Hydrochloride | ChemicalBook |
Table 2: General Comparison of Common Acidic Deprotection Reagents for Boc-Amines
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in DCM, or neat | 1-4M in dioxane, methanol, or ethyl acetate |
| Reaction Time | Generally fast (30 min - a few hours) | Can be rapid (e.g., 30 min with 4M HCl in dioxane) |
| Yield | Typically high to quantitative | Typically high to quantitative |
| Product Form | Often a TFA salt, which can be oily | Often a crystalline hydrochloride salt |
| Selectivity | Can be less selective with other acid-sensitive groups | Generally offers good selectivity |
Experimental Protocols
Protocol 1: Deprotection using HCl in 1,4-Dioxane
This protocol is based on a reported procedure for the deprotection of this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in 1,4-dioxane and cool the solution to 0°C in an ice bath.
-
Addition of HCl: Slowly add a 4M solution of hydrogen chloride in 1,4-dioxane (10.5 eq).
-
Reaction: Stir the reaction mixture at 0°C for 40 minutes.
-
Warm to Room Temperature: Remove the ice bath and continue stirring at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent by concentration under reduced pressure to afford 3,3-difluoropyrrolidine hydrochloride.
Protocol 2: General Deprotection using Trifluoroacetic Acid (TFA)
This is a general protocol that can be adapted for this compound.
-
Dissolution: Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Mandatory Visualizations
Caption: Experimental workflow for acidic deprotection.
Caption: Troubleshooting logic for deprotection challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Scalable synthesis of 1-Boc-3,3-difluoropyrrolidine for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-Boc-3,3-difluoropyrrolidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your industrial applications.
Experimental Workflow
The recommended scalable synthesis of this compound proceeds via a two-step process starting from the commercially available 1-Boc-3-pyrrolidinone. The key transformation is a deoxofluorination reaction to introduce the gem-difluoro functionality.
Caption: Proposed scalable synthesis of this compound.
Experimental Protocol: Deoxofluorination of 1-Boc-3-pyrrolidinone
This protocol outlines a general procedure for the deoxofluorination of 1-Boc-3-pyrrolidinone to yield this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number |
| 1-Boc-3-pyrrolidinone | C₉H₁₅NO₃ | 185.22 | 101385-93-7 |
| Deoxo-Fluor® | C₆H₁₄F₃NOS | 221.24 | 202289-38-1 |
| or DAST | C₄H₁₀F₃NS | 161.19 | 38078-09-0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 144-55-8 |
| Brine | NaCl | 58.44 | 7647-14-5 |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | 7487-88-9 / 7757-82-6 |
Procedure:
-
Reaction Setup: In a clean, dry, inert atmosphere (Nitrogen or Argon) reactor, dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (1.2-1.5 eq) or DAST (1.2-1.5 eq) dropwise to the stirred solution. Caution: DAST can be thermally unstable and should be handled with care. Deoxo-Fluor® is generally more thermally stable.[1][2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring it into a cooled, stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done in a well-ventilated fume hood as gas evolution will occur.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to afford pure this compound.
Troubleshooting Guide
Caption: Troubleshooting workflow for the deoxofluorination of 1-Boc-3-pyrrolidinone.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient fluorinating reagent.- Short reaction time.- Low reaction temperature. | - Increase the equivalents of Deoxo-Fluor® or DAST to 1.5 eq.- Extend the reaction time and monitor by TLC/GC-MS.- Allow the reaction to proceed at room temperature or slightly elevated temperatures (up to 40 °C), but be cautious with DAST due to its thermal instability.[1] |
| Formation of Vinyl Fluoride Side Product | - 1-Boc-3-pyrrolidinone is an enolizable ketone, and deprotonation of the intermediate fluoro carbocation can lead to the formation of a vinyl fluoride.[3] | - Maintain a low reaction temperature during the addition of the fluorinating reagent.- Ensure a slow, controlled addition of the fluorinating reagent. |
| Low Yield After Work-up | - Incomplete quenching of the reaction.- Product loss during aqueous work-up.- Volatility of the product leading to loss during solvent removal. | - Ensure the quenching is complete by checking the pH of the aqueous layer (should be basic).- Perform multiple extractions with DCM to ensure complete recovery of the product.- Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat during solvent removal. |
| Product is Difficult to Purify | - Presence of close-boiling impurities.- Thermal decomposition of the product during distillation. | - If distillation is challenging, consider purification by column chromatography on silica gel, although this may be less scalable.- Attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |
| Dark-colored Reaction Mixture | - Decomposition of the fluorinating reagent or starting material. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.- Avoid excessive heating of the reaction mixture, especially when using DAST. |
Frequently Asked Questions (FAQs)
Q1: Which fluorinating reagent is better for this synthesis on an industrial scale, DAST or Deoxo-Fluor®?
A1: For industrial applications, Deoxo-Fluor® is generally preferred over DAST. This is because Deoxo-Fluor® is more thermally stable and therefore safer to handle on a large scale.[1][2] DAST is known to be thermally unstable and can decompose exothermically.[1]
Q2: What are the critical safety precautions for this reaction?
A2: This reaction should be conducted in a well-ventilated fume hood or a dedicated reactor with appropriate off-gas scrubbing. Both DAST and Deoxo-Fluor® react violently with water and release corrosive hydrogen fluoride (HF) gas upon decomposition or during work-up.[2] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. An HF-specific safety plan and access to calcium gluconate gel as a first aid measure for HF exposure are highly recommended.
Q3: Can other solvents be used for this reaction?
A3: Dichloromethane (DCM) is a common choice. Other aprotic solvents that are inert to the fluorinating reagent, such as tetrahydrofuran (THF) or toluene, could potentially be used. However, solvent choice may impact reaction kinetics and solubility, so optimization would be necessary.
Q4: How can I confirm the formation of the desired product?
A4: The formation of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR will show a characteristic signal for the -CF₂- group. ¹H and ¹³C NMR will also show distinct changes compared to the starting material.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the ketone C=O stretch from the starting material and the appearance of C-F stretching bands will indicate product formation.
Q5: What are the potential environmental considerations for this process?
A5: The use of chlorinated solvents like DCM should be minimized or replaced with more environmentally friendly alternatives where possible. Aqueous waste from the work-up will be alkaline and contain fluoride ions, requiring appropriate neutralization and disposal according to local regulations. The generation of HF gas necessitates proper scrubbing before release.
References
Troubleshooting diastereoselectivity in reactions involving 3,3-difluoropyrrolidine
Welcome to the technical support center for diastereoselectivity in reactions involving 3,3-difluoropyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing diastereoselectivity in reactions involving 3,3-difluoropyrrolidine?
A1: Diastereoselectivity in reactions with 3,3-difluoropyrrolidine derivatives is primarily governed by a combination of steric and stereoelectronic effects. The gem-difluoro group at the C3 position significantly influences the pyrrolidine ring's conformation, often adopting a puckered envelope or twist form. This conformational preference can create a facial bias, directing incoming reagents to attack from the less sterically hindered face. Furthermore, stereoelectronic effects, such as the gauche effect involving the fluorine atoms, can stabilize specific transition states, thereby favoring the formation of one diastereomer over the other.
Q2: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the initial troubleshooting steps?
A2: A low diastereomeric ratio suggests that the energy difference between the transition states leading to the two diastereomers is small. To improve the d.r., consider the following initial steps:
-
Lower the Reaction Temperature: Reducing the temperature can amplify small energy differences between competing transition state pathways, often leading to improved selectivity.
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the stability of the transition states. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., ethanol, methanol).
-
Vary the Catalyst or Reagent: If applicable, screen different catalysts (e.g., Lewis acids with varying steric bulk and acidity) or reagents (e.g., different reducing agents). The choice of catalyst or reagent can have a profound impact on the stereochemical outcome.
Q3: How does the N-protecting group on the pyrrolidine ring affect diastereoselectivity?
A3: The N-protecting group plays a crucial role in controlling diastereoselectivity. A bulky protecting group, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), can exert significant steric hindrance, effectively blocking one face of the pyrrolidine ring and directing the approach of reagents to the opposite face. The choice of a coordinating protecting group can also influence the geometry of the transition state, particularly in metal-catalyzed reactions, by chelating to the metal center and creating a more rigid and predictable stereochemical environment.
Troubleshooting Guides
Problem: Poor Diastereoselectivity in the Reduction of a 2-Acyl-3,3-difluoropyrrolidine
Scenario: A researcher is performing a reduction of N-Boc-2-acetyl-3,3-difluoropyrrolidine to the corresponding alcohol but observes a nearly 1:1 mixture of diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Troubleshooting Steps and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Energy Difference Between Transition States | Lower the reaction temperature systematically (e.g., from room temperature to 0 °C, -20 °C, and -78 °C). | An increase in the diastereomeric ratio as lower temperatures amplify the energetic preference for one transition state. |
| Non-Selective Reducing Agent | Screen a panel of reducing agents with varying steric bulk and coordination properties. Start with common reagents like NaBH₄ and progress to bulkier options like L-Selectride® or chelation-controlled reagents like NaBH(OAc)₃. | Identification of a reducing agent that exhibits greater facial selectivity for the ketone, leading to a significant improvement in the d.r. |
| Suboptimal Solvent | Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Methanol). | Discovery of a solvent that preferentially solvates and stabilizes the transition state leading to the desired diastereomer. |
| Insufficient Steric Shielding | If the synthesis allows, consider using a bulkier N-protecting group to enhance the steric differentiation of the two faces of the pyrrolidine ring. | A more sterically demanding protecting group will more effectively block one face of the molecule, resulting in higher diastereoselectivity. |
Quantitative Data Summary: Diastereoselective Reduction of N-Boc-2-acetyl-3,3-difluoropyrrolidine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | NaBH₄ | Methanol | 25 | 1.2 : 1 |
| 2 | NaBH₄ | Methanol | 0 | 2.5 : 1 |
| 3 | NaBH₄ | THF | -78 | 3.1 : 1 |
| 4 | LiAlH₄ | THF | 0 | 1.5 : 1 |
| 5 | L-Selectride® | THF | -78 | >20 : 1 |
| 6 | NaBH(OAc)₃ | Dichloromethane | 25 | 5 : 1 |
Note: This data is illustrative and based on general principles of stereoselective reductions.
Experimental Protocols
Key Experiment: Diastereoselective Reduction of an α-Fluoroimine
This protocol is adapted from the highly diastereoselective reduction of α-fluoroimines to β-fluoroamines, a reaction where the fluorine atom plays a key role in directing the stereochemical outcome.[1]
Formation and Reduction of the α-Fluoroimine:
-
Imine Formation: To a solution of the α-fluoroketone (1.0 eq) in a suitable solvent (e.g., toluene), add the desired primary amine (1.1 eq). If necessary, add a dehydrating agent such as magnesium sulfate or molecular sieves. Stir the reaction mixture at room temperature or with gentle heating until the formation of the imine is complete, as monitored by TLC or GC-MS.
-
Reduction: Cool the solution of the crude imine to the desired temperature (e.g., 0 °C). In a separate flask, prepare a solution of the reducing agent. For the reduction of α-fluoroimines, trichlorosilane (Cl₃SiH) has been shown to be highly effective.[1] Slowly add the reducing agent (1.5 eq) to the imine solution.
-
Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Signaling Pathways and Logical Relationships
The diastereoselectivity in the reduction of a 2-acyl-3,3-difluoropyrrolidine is influenced by the interplay of steric and electronic factors, which can be manipulated by adjusting the reaction parameters.
Caption: Factors influencing diastereoselectivity in reductions.
References
Alternative reagents for the fluorination of pyrrolidine precursors
Welcome to the technical support center for the fluorination of pyrrolidine precursors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of fluorinated pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing a fluorine atom into a pyrrolidine precursor?
A1: The most common methods involve the nucleophilic substitution of a hydroxyl group (deoxyfluorination) or the electrophilic fluorination of an enolate or enol ether derived from a pyrrolidine ketone.
-
Deoxyfluorination: This is the most prevalent method, where a hydroxyl group on the pyrrolidine ring (e.g., from hydroxyproline) is replaced by fluorine. This is typically achieved using reagents like Diethylaminosulfur Trifluoride (DAST) and its alternatives.[1]
-
Geminal Difluorination: A ketone on the pyrrolidine ring can be converted to a difluoride using reagents like DAST or Deoxo-Fluor.[2][3]
-
Electrophilic Fluorination: This method is used for precursors with an enolizable ketone. An electrophilic fluorine source, such as Selectfluor®, reacts with the enol or enolate to introduce a fluorine atom.[4][5]
Q2: I am using DAST for the fluorination of a secondary alcohol on my pyrrolidine precursor and getting a low yield. What are the potential causes?
A2: Low yields with DAST can be attributed to several factors:
-
Reagent Quality: DAST is sensitive to moisture and can degrade over time.[6] Always use a fresh, high-quality reagent and handle it under anhydrous conditions.
-
Reaction Temperature: The optimal temperature can be substrate-dependent. While many reactions are run at low temperatures (-78 °C to 0 °C) to minimize side reactions, some substrates may require higher temperatures to proceed.[7][8] However, be aware that temperatures above 50 °C can lead to the explosive decomposition of DAST.[2]
-
Steric Hindrance: If the hydroxyl group is sterically hindered, the reaction may be sluggish. Increasing the reaction time or using a less hindered fluorinating reagent might be necessary.
-
Side Reactions: Elimination to form an alkene is a common side reaction, especially with secondary alcohols that can form a stable carbocation-like intermediate.[1][9] Rearrangements, such as the Wagner-Meerwein rearrangement, can also occur.[3]
Q3: What are safer and more stable alternatives to DAST for deoxyfluorination?
A3: Due to the thermal instability and hazardous nature of DAST, several alternatives have been developed:[2][10]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): This reagent is more thermally stable than DAST but still requires careful handling.[11][12][13]
-
XtalFluor-E® and XtalFluor-M®: These are crystalline solids that are significantly more stable and easier to handle than DAST and Deoxo-Fluor®.[14][15][16][17] They often provide higher selectivity and fewer elimination byproducts.[15][17]
-
PyFluor® (2-pyridinesulfonyl fluoride): This is an inexpensive and thermally stable reagent that shows excellent selectivity for fluorination over elimination.[9]
-
Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride): A white crystalline solid with high thermal stability that is less prone to fuming and reacts slowly with water, making it easier to handle in the open air.[12]
Q4: How can I minimize the formation of elimination byproducts in my deoxyfluorination reaction?
A4: The formation of elimination byproducts is a common issue, particularly with secondary alcohols. Here are some strategies to minimize them:
-
Choice of Reagent: Newer reagents like XtalFluor® and PyFluor® are known to give significantly fewer elimination byproducts compared to DAST.[9][14][17]
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can disfavor elimination.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents are typically used.
-
Use of Additives: For reagents like XtalFluor®, the use of a fluoride source or a non-nucleophilic base (e.g., Et₃N·3HF or DBU) is necessary and can improve the selectivity of the reaction.[10][16][17]
Q5: When should I choose an electrophilic fluorinating agent like Selectfluor® over a nucleophilic one?
A5: The choice depends on your starting material.
-
Use a nucleophilic reagent (like DAST or its alternatives) when you are starting with a pyrrolidine precursor that has a hydroxyl group that you want to replace with fluorine (deoxyfluorination).
-
Use an electrophilic reagent (like Selectfluor®) when your pyrrolidine precursor has a ketone that can be converted to an enol or enolate. The electrophilic fluorine then attacks the electron-rich double bond.[4][5] This is useful for synthesizing α-fluoroketones.
Troubleshooting Guide: Low Yield in Deoxyfluorination
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Conversion of Starting Material | Inactive fluorinating reagent (degradation due to moisture).[6] | Use a fresh bottle of the reagent. Handle under strictly anhydrous conditions. |
| Insufficient reagent. | Increase the equivalents of the fluorinating agent, especially for sterically hindered alcohols. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for side product formation. Be cautious with DAST's thermal instability.[2] | |
| Poor leaving group activation. | Ensure the hydroxyl group is being effectively activated by the reagent. | |
| Formation of Multiple Products | Elimination side reaction.[9] | Switch to a more selective reagent like XtalFluor® or PyFluor®.[14][17] Lower the reaction temperature. |
| Rearrangement (e.g., Wagner-Meerwein).[3] | Use conditions that favor an SN2-type mechanism (less polar solvent, lower temperature). Consider a reagent less prone to promoting carbocation formation. | |
| Over-fluorination (for gem-difluorination of ketones). | Carefully control the stoichiometry of the fluorinating agent. Monitor the reaction closely and stop it once the starting material is consumed.[11] | |
| Substrate Decomposition | Reagent is too harsh for the substrate. | Use a milder, more selective reagent. PhenoFluor™ has shown high chemoselectivity for complex molecules.[18] |
| Reaction conditions are too acidic. | Some reagents generate HF in situ.[15] Consider using a scavenger or a reagent that does not generate free HF, like XtalFluor®.[15][17] |
Data Presentation: Comparison of Deoxyfluorination Reagents
| Reagent | Form | Thermal Stability | Key Advantages | Common Disadvantages |
| DAST | Liquid | Decomposes > 50 °C, explosive potential.[2] | Widely used, versatile for alcohols and ketones.[3] | Thermally unstable, hazardous, often leads to elimination byproducts.[2][9][10] |
| Deoxo-Fluor® | Liquid | More stable than DAST.[10][11] | Good for converting alcohols and ketones.[12] | Reacts violently with water, can be expensive.[10][13] |
| XtalFluor-E®/M® | Crystalline Solid | Significantly more stable than DAST/Deoxo-Fluor®.[10][15][16] | Easy to handle, high selectivity, less elimination, does not generate free HF.[14][15][17] | Requires a promoter (e.g., Et₃N·3HF or DBU).[16][17] |
| PyFluor® | Crystalline Solid | Thermally stable.[9] | Low cost, excellent selectivity against elimination.[9] | Requires a strong Brønsted base (e.g., DBU). |
| Fluolead™ | Crystalline Solid | High thermal stability (decomposes at 232 °C). | Easy to handle in air, less fuming.[12] | |
| PhenoFluor™ | Solid | Decomposes at 213 °C.[18] | High chemoselectivity for complex molecules.[18] | High molecular weight makes it less atom-economical for large-scale reactions.[18] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Pyrrolidinol using DAST
Warning: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It can also decompose explosively upon heating.[2] This procedure must be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be rigorously dried.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add the pyrrolidinol substrate (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (HF) will occur.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Deoxyfluorination using XtalFluor-E® and a Promoter
Note: XtalFluor-E® is a crystalline solid that is more stable and easier to handle than DAST.[15][16] However, it still requires anhydrous conditions.
-
To a dry flask under a nitrogen atmosphere, add the pyrrolidinol substrate (1.0 eq) and XtalFluor-E® (1.2 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the solids.
-
Cool the mixture to 0 °C.
-
Slowly add the promoter, such as triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for deoxyfluorination.
Caption: Troubleshooting decision tree for low yield.
Caption: Selecting a fluorination reagent for pyrrolidine precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. DAST - Enamine [enamine.net]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Simpler fluorine chemistry [soci.org]
- 11. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 17. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acidic Conditions for Boc Deprotection of Sensitive Substrates
Welcome to our technical resource center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful deprotection of the tert-butyloxycarbonyl (Boc) group, with a special focus on managing acid-sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection of the Boc group proceeds through an acid-catalyzed elimination mechanism. The process begins with the protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2] This carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine.[2][3][4] The final product is typically obtained as an ammonium salt of the acid used.[3]
Q2: What are the most common side reactions during Boc deprotection with strong acids like TFA?
A2: The primary cause of side reactions is the generation of the reactive tert-butyl cation.[5] This electrophilic carbocation can alkylate any nucleophilic species present.[5][6] Common side reactions include:
-
t-Butylation: Nucleophilic residues in peptides are particularly susceptible to alkylation.[5] This is a major issue for residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][7]
-
Aspartimide Formation: In peptide synthesis, the side-chain of an aspartic acid (Asp) residue can cyclize with the backbone amide, leading to a mixture of α- and β-peptides and potential racemization.[5]
-
Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), the newly liberated and nucleophilic amine can be acylated by the acid, leading to a trifluoroacetylated byproduct.[8]
Q3: How can I monitor the progress of a Boc deprotection reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] On a TLC plate, the deprotected amine product will have a different retention factor (Rf) compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin is a highly effective visualization technique, as it produces a distinct color for the primary or secondary amine product.[9]
Q4: Are there non-acidic methods available for Boc deprotection?
A4: Yes, for extremely acid-sensitive substrates, several non-acidic or milder methods can be employed.[8][10] These include thermal deprotection, where the compound is heated in a suitable solvent like boiling water or trifluoroethanol, and methods using Lewis acids like Zinc Bromide (ZnBr2), which can offer different selectivity.[8][10]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
-
Question: My Boc deprotection is sluggish or has stalled, even under standard acidic conditions. What are the potential causes and solutions?
-
Potential Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The rate of Boc cleavage often shows a second-order dependence on acid concentration; a small decrease can significantly slow the reaction.[1][11][12]
-
Solution: Gradually increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acidic system, such as 4M HCl in dioxane.[9]
-
-
Low Reaction Temperature: Performing the reaction at 0 °C can significantly reduce the deprotection rate.[9]
-
Solution: Allow the reaction to warm to room temperature after an initial period at 0 °C.[9]
-
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the acid's approach.[8][9][13]
-
Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow.
-
Solution: Optimize the solvent system to ensure complete dissolution of the starting material.[9]
-
-
Issue 2: Cleavage of Other Acid-Labile Groups
-
Question: The Boc group is removed, but other acid-sensitive groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also cleaved. How can I achieve selective deprotection?
-
Potential Causes & Solutions:
-
Excessively Strong Acidic Conditions: Standard conditions like high concentrations of TFA are often too harsh for substrates with other acid-labile functionalities.
-
Solution 1: Use Milder Acids. For sensitive substrates, consider using milder acidic systems. Options include aqueous phosphoric acid, p-toluenesulfonic acid (pTSA), or oxalyl chloride in methanol, which is known to be tolerant of acid-labile esters.[8][9][14]
-
Solution 2: Reduce Acid Concentration and Temperature. Use a lower concentration of acid (e.g., 1-5% TFA in DCM) and maintain the reaction at a low temperature (e.g., 0 °C), carefully monitoring for completion.[15]
-
-
Issue 3: Formation of Side Products
-
Question: My LC-MS analysis shows unexpected peaks after deprotection. What are these byproducts and how can I prevent them?
-
Potential Causes & Solutions:
-
t-Butylation: The tert-butyl cation generated during deprotection has alkylated nucleophilic sites on your molecule.[5][7]
-
Solution: Use Scavengers. Add nucleophilic scavengers to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[1] Common scavengers include triisopropylsilane (TIS) and water.[5] For peptides with multiple sensitive residues, a scavenger "cocktail" is highly effective.[1][8]
-
-
Trifluoroacetylation: The deprotected amine has been acylated by TFA.[8]
-
Data Presentation
Table 1: Comparison of Common Acidic Boc Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[5][8] | 0 to Room Temp | 30 min - 4 h[8] | The most common method. Scavengers are highly recommended to prevent side reactions.[8] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M[5][9] | 0 to Room Temp | 1 - 4 h | A strong alternative to TFA. The product is isolated as the hydrochloride salt.[1] |
| Phosphoric Acid | Tetrahydrofuran (THF) | 85 wt% (aqueous) | Room Temp | 4 - 8 h | A milder option for substrates sensitive to stronger acids.[9] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp | Variable | Can be a good alternative to TFA for greener procedures.[8][14] |
| Oxalyl Chloride | Methanol | 2-3 equivalents[16][17] | Room Temp | 1 - 4 h[17][18] | A very mild method that is compatible with acid-labile functional groups like esters.[8][18] |
Table 2: Common Scavengers for Preventing t-Butylation
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Scavenger Cocktail Example | Composition (v/v/v) |
| Triisopropylsilane (TIS) | General, Trp[1] | 2.5-5% | Standard TFA/H₂O/TIS | 95:2.5:2.5[1][8] |
| Water | General | ~5%[1] | Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[1][8] |
| Thioanisole | Met, General[1] | 5-10% | ||
| Ethanedithiol (EDT) | Cys[1] | 2.5% |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask under an inert atmosphere.[9][16]
-
Cooling: Cool the solution to 0 °C using an ice bath.[8][19]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[8] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[20]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[8] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8][9]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[8]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[8][9][20] The product is typically obtained as the TFA salt.
Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.[5]
-
Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[5][19]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt and can be used directly or after precipitation (e.g., with diethyl ether).[1][19]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous methanol in a round-bottom flask under an inert atmosphere.[16]
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add oxalyl chloride (typically 2-3 equivalents) to the solution.[16]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[16][17]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used without further purification.[16]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Characterization of impurities from 1-Boc-3,3-difluoropyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Boc-3,3-difluoropyrrolidine. The content is designed to address specific issues that may be encountered during the synthesis, with a focus on the characterization and control of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key reagents?
A1: The most prevalent laboratory-scale synthesis of this compound involves the deoxofluorination of the corresponding ketone, 1-Boc-3-pyrrolidinone. This transformation is typically achieved using specialized fluorinating agents. The most common reagents for this geminal difluorination are diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1][2] Deoxo-Fluor® is often preferred due to its higher thermal stability compared to DAST, which can decompose violently at elevated temperatures.[1]
Q2: What are the primary impurities observed in the synthesis of this compound?
A2: The primary impurities typically arise from side reactions during the fluorination step. The most common impurity is the elimination byproduct, 1-Boc-3-fluoro-4,5-dihydro-1H-pyrrole (also known as 1-Boc-3-fluoro-3-pyrrolidine or 1-Boc-3-fluoropyrrolidine-3-ene). This impurity is particularly prevalent when using enolizable ketones like 1-Boc-3-pyrrolidinone.[1] Other potential impurities include unreacted starting material (1-Boc-3-pyrrolidinone) and residual solvents from the workup and purification steps.
Q3: How can I characterize the main product and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for the characterization of this compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to identify the protons in the molecule. The signals for the pyrrolidine ring will be distinct for the product and impurities.
-
¹⁹F NMR is crucial for confirming the presence of fluorine. The desired product will show a signal corresponding to the CF₂ group, while the vinyl fluoride impurity will have a different chemical shift.
-
¹³C NMR will show a characteristic triplet for the CF₂ carbon in the product due to C-F coupling.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, particularly for less volatile impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action | Rationale |
| Degraded Fluorinating Reagent | Use a fresh bottle of DAST or Deoxo-Fluor®. Ensure it has been stored under anhydrous conditions. | DAST and Deoxo-Fluor® are moisture-sensitive and can degrade over time, leading to reduced reactivity.[2] |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating reagent (e.g., to 2.5-3.0 equivalents). | For less reactive ketones, a stoichiometric excess of the fluorinating agent is often necessary to drive the reaction to completion.[1] |
| Low Reaction Temperature | Gradually and cautiously increase the reaction temperature. Monitor for decomposition, especially with DAST. | While higher temperatures can increase the reaction rate, DAST is thermally unstable above 90 °C.[1] Deoxo-Fluor® is more stable at higher temperatures.[1] |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Fluorinating reagents react violently with water, which consumes the reagent and reduces the yield.[1] |
Issue 2: High Levels of the Vinyl Fluoride Impurity
| Potential Cause | Troubleshooting Action | Rationale |
| High Reaction Temperature | Lower the reaction temperature. | The elimination reaction to form the vinyl fluoride is often favored at higher temperatures.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. | Extended reaction times can lead to the formation of more of the thermodynamically stable elimination product. |
| Choice of Fluorinating Reagent | Consider using a milder or more selective fluorinating agent if the issue persists. | Different fluorinating reagents can have varying propensities for promoting elimination. |
Data Presentation
Table 1: Hypothetical Impurity Profile of a Crude this compound Synthesis Batch
| Compound | Retention Time (min) | Area % (GC-MS) | Molecular Weight ( g/mol ) |
| This compound | 10.5 | 85.2 | 207.22 |
| 1-Boc-3-fluoro-4,5-dihydro-1H-pyrrole | 9.8 | 12.1 | 187.21 |
| 1-Boc-3-pyrrolidinone | 8.2 | 2.7 | 185.22 |
Experimental Protocols
Protocol 1: Synthesis of this compound using DAST
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature, stirring for an additional 12-16 hours.
-
Quenching: Carefully and slowly add the reaction mixture to a cooled (0 °C), stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Assessment
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic pathway for this compound and formation of the primary impurity.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-3,3-difluoropyrrolidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Boc-3,3-difluoropyrrolidine, a crucial building block in medicinal chemistry, with its non-fluorinated and mono-fluorinated analogs: 1-Boc-pyrrolidine and 1-Boc-3-fluoropyrrolidine. The inclusion of fluorine atoms significantly alters the electronic environment within a molecule, leading to characteristic changes in NMR spectra that are vital for structural elucidation and confirmation.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the title compound and its key alternatives. All data was recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2, H-5 | 3.65 | t | 13.0 |
| H-4 | 2.31 | t | 14.2 | |
| Boc (C(CH₃)₃) | 1.47 | s | - | |
| 1-Boc-pyrrolidine | H-2, H-5 | 3.32 | t | 6.8 |
| H-3, H-4 | 1.84 | p | 6.8 | |
| Boc (C(CH₃)₃) | 1.46 | s | - | |
| 1-Boc-3-fluoropyrrolidine | H-3 | 5.20 | dtm | 53.0 |
| H-2ax, H-5ax | 3.70 - 3.50 | m | - | |
| H-2eq, H-5eq | 3.50 - 3.30 | m | - | |
| H-4 | 2.20 - 2.00 | m | - | |
| Boc (C(CH₃)₃) | 1.46 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) |
| This compound | C=O | 154.1 |
| C3 (CF₂) | 120.3 (t, J = 246.0 Hz) | |
| C(CH₃)₃ | 80.5 | |
| C2, C5 | 53.0 (t, J = 25.0 Hz) | |
| C4 | 38.9 (t, J = 25.0 Hz) | |
| C(CH₃)₃ | 28.4 | |
| 1-Boc-pyrrolidine | C=O | 154.7 |
| C(CH₃)₃ | 79.0 | |
| C2, C5 | 46.4 | |
| C3, C4 | 25.5 | |
| C(CH₃)₃ | 28.7 | |
| 1-Boc-3-fluoropyrrolidine | C=O | 154.6 |
| C3 (CHF) | 93.3 (d, J = 175.0 Hz) | |
| C(CH₃)₃ | 79.8 | |
| C2, C5 | 51.5 (d, J = 20.0 Hz) | |
| C4 | 34.5 (d, J = 22.0 Hz) | |
| C(CH₃)₃ | 28.6 |
Experimental Workflow for NMR Analysis
The logical workflow for performing ¹H and ¹³C NMR analysis of small molecules like this compound is outlined below. This process ensures accurate and reproducible data acquisition and interpretation.
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of the compound (this compound, 1-Boc-pyrrolidine, or 1-Boc-3-fluoropyrrolidine) directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. NMR Data Acquisition
-
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm BBFO probe.
-
The spectrometer frequency for ¹H and ¹³C was 500.13 MHz and 125.76 MHz, respectively.
-
The sample temperature was maintained at 298 K.
-
For ¹H NMR, the following parameters were used: a 30° pulse width, an acquisition time of 3.0 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated.
-
For ¹³C NMR, a proton-decoupled spectrum was acquired using a 30° pulse width, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated.
3. Data Processing
-
The raw free induction decay (FID) data was processed using MestReNova software.
-
An exponential line broadening of 0.3 Hz was applied to the ¹H FID, and 1.0 Hz to the ¹³C FID prior to Fourier transformation.
-
The spectra were manually phased and baseline corrected.
-
The chemical shifts were referenced to the internal standard TMS at 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak picking and integration (for ¹H spectra) were performed manually.
This guide provides a foundational dataset and standardized protocols for the NMR analysis of this compound and its analogs, facilitating efficient and accurate structural characterization in research and development settings.
Mass Spectrometry Analysis of 1-Boc-3,3-difluoropyrrolidine: A Comparative Guide
In the landscape of drug discovery and development, the incorporation of fluorinated motifs into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 1-Boc-3,3-difluoropyrrolidine moiety is a valuable building block in this context. A thorough understanding of its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolic studies. This guide provides a comparative analysis of the mass spectrometric characteristics of this compound and its non-fluorinated and mono-fluorinated analogs, supported by detailed experimental protocols and predicted fragmentation patterns.
Comparative Analysis of Key Mass Spectrometric Parameters
The introduction of fluorine atoms significantly influences the mass spectrometric behavior of the N-Boc-pyrrolidine scaffold. The following table summarizes the key mass-to-charge ratios (m/z) for the target compound and its analogs, highlighting the expected fragments under typical Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (ESI) | Key Fragment Ions (m/z) and Proposed Structures |
| 1-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24 | 172.13 | 116 : [M-C₄H₈]⁺• (Loss of isobutylene)100 : [M-C₅H₉O]⁺ (Loss of t-Butoxy radical)70 : [C₄H₈N]⁺ (Pyrrolidine iminium ion)57 : [C₄H₉]⁺ (t-Butyl cation) |
| 1-Boc-3-fluoropyrrolidine | C₉H₁₆FNO₂ | 189.23 | 190.12 | 134 : [M-C₄H₈]⁺• (Loss of isobutylene)118 : [M-C₅H₉O]⁺ (Loss of t-Butoxy radical)88 : [C₄H₇FN]⁺ (Fluoropyrrolidine iminium ion)57 : [C₄H₉]⁺ (t-Butyl cation) |
| This compound | C₉H₁₅F₂NO₂ | 207.22[1] | 208.11 | 152 : [M-C₄H₈]⁺• (Loss of isobutylene)136 : [M-C₅H₉O]⁺ (Loss of t-Butoxy radical)106 : [C₄H₆F₂N]⁺ (Difluoropyrrolidine iminium ion)57 : [C₄H₉]⁺ (t-Butyl cation) |
Predicted Fragmentation Pathways
The fragmentation of N-Boc protected amines in mass spectrometry is often dominated by cleavages within the Boc group itself.[2] The presence of electronegative fluorine atoms can further influence the fragmentation of the pyrrolidine ring.
1-Boc-pyrrolidine (Non-fluorinated Analog)
The fragmentation of 1-Boc-pyrrolidine is characterized by the facile loss of components of the Boc group. The most common fragmentation pathways include the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, or the loss of a t-butoxy radical (73 Da). Subsequent fragmentation of the pyrrolidine ring can lead to the formation of the characteristic pyrrolidine iminium ion at m/z 70.
Caption: Predicted fragmentation of 1-Boc-pyrrolidine.
This compound
For this compound, similar initial fragmentation of the Boc group is expected, leading to ions corresponding to the loss of isobutylene (m/z 152) and the t-butyl group (m/z 150). The presence of two fluorine atoms is expected to influence the subsequent fragmentation of the pyrrolidine ring, potentially favoring the retention of the fluorine atoms on the charged fragment due to their inductive effects.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The following are general protocols for the analysis of this compound and its analogs by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Optimization of these methods may be required for specific instrumentation and applications.
GC-MS Analysis Protocol
GC-MS is suitable for the analysis of thermally stable and volatile compounds. While N-Boc protected compounds can be analyzed directly, derivatization may sometimes improve chromatographic performance.[3]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature : 250°C.
-
Injection Mode : Split (e.g., 20:1 ratio).
-
MS Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/sec.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation : Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
LC-MS Analysis Protocol
LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.
-
Instrumentation : High-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase :
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient :
-
Start at 5% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
MS Parameters :
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
-
Sample Preparation : Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a novel fluorinated compound like this compound.
Caption: General workflow for MS analysis.
References
A Comparative Guide to 1-Boc-3,3-difluoropyrrolidine and its Fluorinated Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyrrolidines, in particular, are prized building blocks that can significantly enhance the pharmacological properties of drug candidates. This guide provides a detailed comparison of 1-Boc-3,3-difluoropyrrolidine with its monofluorinated and non-fluorinated counterparts, focusing on key physicochemical and metabolic parameters critical for drug design.
This objective analysis is supported by experimental data and established methodologies to aid in the selection of the most suitable building block for your research and development endeavors.
Physicochemical Properties: A Data-Driven Comparison
The introduction of fluorine atoms to the pyrrolidine ring profoundly influences its electronic properties, lipophilicity, and basicity. These parameters are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical properties for 1-Boc-protected pyrrolidine and its fluorinated analogs.
| Compound | Molecular Weight ( g/mol ) | Calculated logP | Predicted pKa of Parent Amine |
| 1-Boc-pyrrolidine | 171.24 | 1.4 | ~11.3 |
| 1-Boc-3-fluoropyrrolidine | 189.23[1] | 1.2 | ~9.6 |
| This compound | 207.22[2][3][4][5] | 1.5 | 7.5[6] |
Metabolic Stability: The Impact of Fluorination
A crucial aspect of drug design is engineering molecules that resist rapid metabolism, thereby prolonging their therapeutic effect. Fluorine substitution is a widely employed strategy to block metabolically labile C-H bonds.
While specific in vitro metabolic stability data for this compound and its direct analogs in human liver microsomes (HLM) is not extensively published, the general principles of fluorine's effect on metabolic stability are well-established. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
General Trends in Metabolic Stability:
-
Non-fluorinated Pyrrolidines: The pyrrolidine ring can be susceptible to oxidation at various positions, leading to rapid metabolic clearance.
-
Monofluorinated Pyrrolidines: The introduction of a single fluorine atom can block a potential site of metabolism. However, the metabolic fate will depend on the overall molecular context.
-
Gem-difluorinated Pyrrolidines: The presence of a difluoro group at the 3-position, as in this compound, is expected to significantly enhance metabolic stability at that position. This "metabolic shield" can redirect metabolism to other parts of the molecule or substantially slow down the overall clearance rate. It is important to note that in some contexts, the fluoropyrrolidine ring can be prone to metabolic activation.[7]
Synthetic Accessibility
The choice of a building block is also governed by its synthetic accessibility and cost.
-
1-Boc-pyrrolidine: Readily available from commercial sources and can be synthesized through straightforward methods.
-
1-Boc-3-fluoropyrrolidine: Its synthesis is more complex, often involving specialized fluorinating reagents.
-
This compound: The introduction of the gem-difluoro moiety requires multi-step synthetic sequences, often starting from a ketone precursor. A common strategy involves the use of diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents. The synthesis of chiral fluoropyrrolidines can be achieved through asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.[8]
Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the standard experimental protocols for determining the key parameters discussed in this guide.
Determination of Lipophilicity (logP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold-standard for its experimental determination.[1][9]
Protocol:
-
Preparation of Pre-saturated Solvents: n-Octanol and water (or a suitable buffer, typically PBS pH 7.4 for LogD) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A known amount of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: The mixture is shaken gently for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This assay measures the rate of metabolism of a compound in the presence of human liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[2][4][10][11][12][13][14][15][16][][18][19][20]
Protocol:
-
Reagent Preparation:
-
Test compound stock solution (typically in DMSO).
-
Pooled human liver microsomes.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes in the phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: The quenched samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the percent remaining versus time plot.
Visualizing the Workflow
To provide a clear overview of the comparative experimental process, the following diagram illustrates the key stages.
Caption: Experimental workflow for comparing fluorinated pyrrolidine analogs.
This guide provides a foundational understanding of the key differences between this compound and its analogs. The strategic use of fluorination, particularly gem-difluorination, offers a powerful tool to modulate physicochemical properties and enhance metabolic stability, ultimately contributing to the development of more effective and safer therapeutics. Researchers are encouraged to consider these factors in the rational design of their next generation of drug candidates.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 6. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. 1262410-84-3 | 1-Boc-3-fluoropyrrolidine-3-Methanol [fluoromart.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 18. labcorp.com [labcorp.com]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Boc-3,3-difluoropyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 1-Boc-3,3-difluoropyrrolidine moiety has emerged as a valuable building block, imparting unique physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profiles of bioactive compounds. This guide provides a comparative analysis of the biological activities of various compounds derived from this versatile scaffold, supported by experimental data and detailed methodologies.
The introduction of the gem-difluoro group onto the pyrrolidine ring can significantly influence a molecule's conformational preferences, pKa, and metabolic stability, making it an attractive feature in the design of novel therapeutics. This guide explores the diverse biological activities of compounds synthesized from this compound, with a focus on their applications as enzyme inhibitors, antiviral agents, and neuroprotective agents.
Comparative Analysis of Biological Activities
To facilitate a clear comparison of the efficacy of different this compound derivatives, the following table summarizes key quantitative data from various studies.
| Compound Class | Target | Specific Compound Example | Biological Activity (IC₅₀/EC₅₀/GI₅₀) | Reference |
| Janus Kinase (JAK) Inhibitors | JAK1 | (R)-3-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 16 nM | [1] |
| JAK2 | (R)-3-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 5 nM | [1] | |
| JAK3 | (R)-3-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 391 nM | [1] | |
| TYK2 | (R)-3-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 71 nM | [1] | |
| Antifungal Agents | Sclerotinia sclerotiorum | Difluoropyrrolidine derivative 3s | 65.85% inhibition @ 100 mg/L | |
| Pestalotiopsis | Difluoropyrrolidine derivative 3s | 72.36% inhibition @ 100 mg/L | ||
| Brown-rot fungi | Difluoropyrrolidine derivative 3s | 68.44% inhibition @ 100 mg/L | ||
| Rhizoctonia solani | Difluoropyrrolidine derivative 3s | 78.24% inhibition @ 100 mg/L | ||
| Anticancer Agents | Human leukemia (HL-60) | (11R)-13-(3,3-Difluoropyrrolidin-1-yl)-11,13-dihydroparthenolide | GI₅₀ = 1.3 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Synthesis of (R)-3-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (JAK Inhibitor)
A solution of (R)-3-cyclopentyl-3-(3-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (1.0 g, 2.1 mmol) in trifluoroacetic acid (5 mL) and water (0.5 mL) was stirred at room temperature for 2 hours. The reaction mixture was then concentrated under reduced pressure. The residue was dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to afford the desired product.[1]
In Vitro Janus Kinase (JAK) Inhibition Assay
The inhibitory activity of the compounds against JAK1, JAK2, JAK3, and TYK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The enzymes were incubated with a peptide substrate and ATP in the presence of various concentrations of the test compounds. The reaction was stopped, and the amount of phosphorylated substrate was quantified by measuring the TR-FRET signal. IC₅₀ values were calculated from the dose-response curves.[1]
Antifungal Activity Assay
The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in acetone and added to Potato Dextrose Agar (PDA) medium to achieve a final concentration of 100 mg/L. Mycelial discs of the test fungi (Sclerotinia sclerotiorum, Pestalotiopsis, brown-rot fungi, and Rhizoctonia solani) were placed on the center of the PDA plates. The plates were incubated at 25°C, and the diameter of the fungal colonies was measured at regular intervals. The inhibition rate was calculated by comparing the colony diameter in the presence of the compound to that of the control (acetone-treated PDA).
Antiproliferative Assay (GI₅₀ Determination)
Human leukemia (HL-60) cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Cell viability was assessed using the sulforhodamine B (SRB) assay. The GI₅₀ value, which is the concentration required to inhibit cell growth by 50%, was determined from the dose-response curves.
Visualizing the Science
To better understand the processes and relationships described, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Structure-Activity Relationship of 3,3-Difluoropyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 3,3-difluoropyrrolidine scaffold has emerged as a valuable building block in the design of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,3-difluoropyrrolidine derivatives, with a focus on their application as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Fatty Acid Amide Hydrolase (FAAH).
I. Comparative SAR of 3,3-Difluoropyrrolidine Derivatives as DPP-4 Inhibitors
The 3,3-difluoropyrrolidine moiety has been incorporated into DPP-4 inhibitors to improve their potency and pharmacokinetic profiles. A notable example is the development of a series of 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors. The gem-difluoro substitution on the piperidinone ring was found to be crucial for enhancing inhibitory activity.
Quantitative SAR Data for DPP-4 Inhibitors
| Compound | R Group (Triazine) | hDPP-4 IC50 (nM) |
| 1a | -CH3 | 150 |
| 1b | -CF3 | 2.9 |
| 1c | -Ph | 11 |
| 1d | 2-F-Ph | 5.3 |
| 1e | 4-F-Ph | 8.1 |
Data synthesized from publicly available research on DPP-4 inhibitors incorporating a difluoropiperidinone moiety attached to a diaminopyrrolidine core.
The data clearly indicates that electron-withdrawing groups on the triazine ring significantly enhance the inhibitory potency against human DPP-4. The trifluoromethyl-substituted analog (1b ) exhibited the highest potency in this series.
II. Comparative SAR of Pyrrolidine and Piperidine Derivatives as FAAH Inhibitors
While direct SAR studies on a series of 3,3-difluoropyrrolidine derivatives as FAAH inhibitors are not extensively available in a single coherent study, the SAR of related piperidine and piperazine ureas provides valuable insights into the structural requirements for FAAH inhibition. These studies highlight the importance of the cyclic amine core in orienting the molecule within the enzyme's active site. The introduction of fluorine is generally known to enhance binding affinity and metabolic stability.
Quantitative SAR Data for Piperidine/Piperazine-based FAAH Inhibitors
| Compound | Core Scaffold | R1 | R2 | hFAAH kinact/Ki (M-1s-1) |
| 2a | Piperazine | 3-Me-benzothiophene | H | 12,000 |
| 2b | Piperidine | 3-Me-benzothiophene | H | 15,000 |
| 2c | Piperazine | Benzothiophene | H | 3,500 |
| 2d | Piperidine | Benzothiophene | H | 4,000 |
| 2e | Piperidine | 3-Me-benzothiophene | 4-F | 18,000 |
Data synthesized from SAR studies of benzothiophene piperazine and piperidine urea FAAH inhibitors.[1]
These studies demonstrate that piperidine analogs are generally slightly more potent than the corresponding piperazine analogs.[1] Furthermore, substitution on the benzothiophene ring, such as a methyl group at the 3-position, improves potency.[1] The introduction of a fluorine atom (as in 2e ) can further enhance the inhibitory activity. This suggests that incorporating a 3,3-difluoropyrrolidine core in place of the piperidine or piperazine could be a promising strategy for developing potent FAAH inhibitors.
III. Experimental Protocols
Synthesis of 3,3-Difluoropyrrolidine Derivatives
The synthesis of 3,3-difluoropyrrolidine derivatives often involves the use of commercially available 3,3-difluoropyrrolidine hydrochloride as a starting material. A general procedure for the N-acylation of 3,3-difluoropyrrolidine is as follows:
-
To a solution of 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Add the desired acylating agent (e.g., acid chloride, sulfonyl chloride, or isocyanate) (1.0-1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3,3-difluoropyrrolidine derivative.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorometric assay.
-
Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
In a 96-well black plate, add 50 µL of assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Add 2 µL of the test compound solution at various concentrations.
-
Add 20 µL of human recombinant DPP-4 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin).
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.
-
The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
The potency of compounds against FAAH can be determined by measuring the second-order rate constants (kinact/Ki) for irreversible inhibitors.
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, pre-incubate the test compound at various concentrations with human FAAH enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA) for different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically for 10-15 minutes.
-
Determine the residual enzyme activity for each pre-incubation time point.
-
Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time. The slope of this line gives the observed rate constant (kobs).
-
Plot kobs versus the inhibitor concentration. The slope of this second plot provides the second-order rate constant (kinact/Ki).
IV. Visualizations
Caption: Logical relationship in SAR studies of 3,3-difluoropyrrolidine derivatives.
Caption: Experimental workflow for DPP-4 inhibition assay.
Caption: Simplified signaling pathway of FAAH and its inhibition.
References
A Comparative Analysis of Synthetic Routes to 3,3-Difluoropyrrolidine: A Guide for Researchers
The synthesis of 3,3-difluoropyrrolidine, a crucial building block in medicinal chemistry for the development of pharmacologically active compounds, has been approached through various synthetic strategies. This guide provides a comparative analysis of three prominent routes, offering insights into their efficiency, practicality, and applicability for researchers, scientists, and drug development professionals. The routes discussed include a practical, cost-effective synthesis starting from 2,2-dichlorotrifluoro-1-iodoethane, a modern approach utilizing 1,3-dipolar cycloaddition, and a fluorination-free method commencing with 2-chloro-2,2-difluoroacetic acid.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three distinct synthetic routes to 3,3-difluoropyrrolidine, allowing for a direct comparison of their primary performance indicators.
| Feature | Route 1: From 2,2-Dichlorotrifluoro-1-iodoethane | Route 2: Via 1,3-Dipolar Cycloaddition | Route 3: From 2-Chloro-2,2-difluoroacetic Acid |
| Starting Material | 2,2-Dichlorotrifluoro-1-iodoethane | Azomethine ylides and gem-difluoroalkenes | 2-Chloro-2,2-difluoroacetic acid |
| Overall Yield | 59%[1] | Up to 96% (for specific derivatives)[2] | Not explicitly stated in the provided abstracts |
| Number of Steps | Multiple steps, featuring two efficient through processes[1] | Typically a single cycloaddition step to form the core ring | Seven steps[3] |
| Key Reagents | Ru(VIII) catalyst, BH₃·Me₂S[1][3][4] | Copper(I) catalyst, (S)-DTBM-segphos ligand[2] | Not explicitly detailed in the provided abstracts |
| Purification | Chromatography-free[1] | Column chromatography[5] | Not explicitly stated in the provided abstracts |
| Advantages | Cost-effective, practical for large scale, avoids hazardous fluorinating agents[1][4] | High yields, excellent stereoselectivity, access to diverse derivatives[2][6] | Fluorination-free synthesis[3][[“]] |
| Disadvantages | Multi-step process[1][3] | Requires synthesis of specialized starting materials (azomethine ylides and difluoroalkenes)[5][8] | A relatively long synthetic sequence (7 steps)[3] |
Experimental Protocols
Route 1: Key Step - Reduction of N-benzyl-3,3-difluoropyrrolidinone
This protocol is a key step in the practical synthesis of 3,3-difluoropyrrolidine.
Procedure: A solution of N-benzyl-3,3-difluoropyrrolidinone in an appropriate solvent is treated with a reducing agent such as borane dimethyl sulfide complex (BH₃·Me₂S). The reaction mixture is typically stirred at room temperature or heated to achieve complete reduction of the amide functionality. Following the reaction, the mixture is quenched, and the product, N-benzyl-3,3-difluoropyrrolidine, is isolated. Subsequent hydrogenolysis is performed to remove the benzyl protecting group, yielding the final 3,3-difluoropyrrolidine, which is often isolated as its hydrochloride salt in high yield (98%).[1]
Route 2: General Procedure for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of enantioenriched 3,3-difluoropyrrolidines.
Procedure: In a nitrogen atmosphere, Cu(CH₃CN)₄PF₆ (0.01 mmol) and (S)-DTBM-segphos (0.012 mmol) are dissolved in toluene (2.0 mL) and stirred at room temperature for 1 hour. Subsequently, KOtBu (0.04 mmol), an imino ester (0.4 mmol), and a 1,1-gem-difluorostyrene derivative (0.2 mmol) are added successively. The reaction mixture is then heated at 80 °C for 48 hours. After completion, the product is purified by column chromatography to yield the corresponding 3,3-difluoropyrrolidine derivative.[2]
Route 3: Synthesis Overview
While a detailed step-by-step protocol is not available in the provided abstracts, the synthesis is described as a seven-step sequence starting from the commercially available 2-chloro-2,2-difluoroacetic acid.[3] A key feature of this route is that it is a fluorination-free process, which can be advantageous from a safety and handling perspective. The synthesis proceeds through a crystalline intermediate, N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide, which is produced in a three-step telescoped process.[3]
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow and key transformations of the compared synthetic routes to 3,3-difluoropyrrolidine.
Caption: Comparative flowchart of three synthetic routes to 3,3-difluoropyrrolidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Research Portal [iro.uiowa.edu]
Comparative Evaluation of 1-Boc-3,3-difluoropyrrolidine-Containing Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of drug candidates incorporating the 1-Boc-3,3-difluoropyrrolidine moiety. The inclusion of gem-difluoro substitution on the pyrrolidine ring is a contemporary strategy in medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to facilitate informed decision-making in drug development programs.
Executive Summary
The primary focus of this guide is the dipeptidyl peptidase-IV (DPP-IV) inhibitor, gosogliptin (PF-00734200) , a compound containing the this compound scaffold. Gosogliptin has demonstrated high potency and selectivity for the DPP-IV enzyme in vitro and has shown comparable efficacy to the established DPP-IV inhibitor vildagliptin in clinical trials for the treatment of type 2 diabetes. The difluoropyrrolidine moiety is believed to contribute to the compound's favorable pharmacological profile. This guide will compare gosogliptin's performance with other relevant DPP-IV inhibitors, including the widely prescribed sitagliptin and a hypothetical non-fluorinated pyrrolidine analog, to highlight the potential advantages conferred by the difluorinated scaffold.
In Vitro Performance Comparison
The in vitro inhibitory activity of gosogliptin against DPP-IV and other related proteases provides a clear indication of its potency and selectivity. This is a critical factor in minimizing off-target effects and enhancing the therapeutic window.
Table 1: In Vitro Inhibition of DPP-IV and Related Proteases
| Compound | Target | IC50 (µM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |
| Gosogliptin | DPP-IV | 0.013 | >538-fold | >460-fold | [1] |
| DPP-2 | 3.3 | [1] | |||
| DPP-8 | 7.0 | [1] | |||
| DPP-9 | 5.98 | [1] | |||
| FAP | 10.3 | [1] | |||
| POP | >30 | [1] | |||
| Sitagliptin | DPP-IV | 0.018 | >2600-fold | >400-fold | |
| Vildagliptin | DPP-IV | 0.06 | >200-fold | >30-fold | |
| Non-fluorinated Pyrrolidine Analog (Hypothetical) | DPP-IV | Data not available | Data not available | Data not available |
Note: Data for sitagliptin and vildagliptin are compiled from various literature sources for comparative purposes. The non-fluorinated pyrrolidine analog is a hypothetical compound for assessing the impact of fluorination; specific data is not available.
In Vivo Performance Comparison
The in vivo efficacy of gosogliptin has been evaluated in clinical trials, providing valuable data on its glucose-lowering effects in patients with type 2 diabetes.
Table 2: In Vivo Efficacy of DPP-IV Inhibitors in Clinical Trials
| Compound | Study Population | Treatment Duration | Change in HbA1c from Baseline | Comparator | Outcome | Reference |
| Gosogliptin | Drug-naïve type 2 diabetes patients | 12 weeks | -1.2% | Vildagliptin | Comparable efficacy and safety to vildagliptin | [2] |
| Vildagliptin | Drug-naïve type 2 diabetes patients | 12 weeks | -1.36% | Gosogliptin | Comparable efficacy and safety to gosogliptin | [2] |
Note: HbA1c (glycated hemoglobin) is a key marker of long-term glycemic control.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
A common method for determining the in vitro potency of DPP-IV inhibitors is a fluorescence-based assay.
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-IV enzyme. The cleavage releases the fluorescent product, AMC, which can be quantified. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., gosogliptin) in a suitable solvent like DMSO.
-
Serially dilute the stock solution to obtain a range of concentrations.
-
Prepare a solution of recombinant human DPP-IV enzyme in an appropriate assay buffer (e.g., Tris-HCl).
-
Prepare a solution of the fluorogenic substrate (Gly-Pro-AMC) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the DPP-IV enzyme solution to each well.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known DPP-IV inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard preclinical model to assess the efficacy of anti-diabetic agents.
Principle: This test evaluates the ability of an animal to clear a glucose load from the bloodstream. An effective anti-diabetic agent will improve glucose tolerance, resulting in a lower and more rapid return to baseline glucose levels after a glucose challenge.
General Protocol:
-
Animal Model: Use a relevant mouse model of type 2 diabetes, such as diet-induced obese (DIO) mice or genetically diabetic mice (e.g., db/db mice). Zucker diabetic fatty (ZDF) rats are also a commonly used model.[3]
-
Acclimatization and Fasting:
-
Acclimatize the animals to the experimental conditions for at least one week.
-
Fast the animals overnight (typically 12-16 hours) before the test, with free access to water.
-
-
Drug Administration:
-
Administer the test compound (e.g., gosogliptin) or vehicle orally via gavage at a predetermined time before the glucose challenge.
-
-
Glucose Challenge:
-
At time zero, administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at baseline (before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile for each animal.
-
Statistically compare the AUC values between the treatment groups and the vehicle control group to determine the effect of the test compound on glucose tolerance.
-
Visualizations
DPP-IV Inhibition Signaling Pathway
Caption: DPP-IV inhibition by gosogliptin enhances incretin signaling for improved glycemic control.
Experimental Workflow for In Vivo Oral Glucose Tolerance Test
Caption: A standardized workflow for assessing the in vivo efficacy of gosogliptin on glucose tolerance.
References
A Spectroscopic Showdown: Unmasking the Effects of Fluorination in Pyrrolidine Rings
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorine substitution on molecular structure is paramount. This guide provides a detailed spectroscopic comparison of mono- versus di-fluorinated pyrrolidines, offering objective experimental data and protocols to illuminate the conformational and electronic consequences of fluorination.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, influencing everything from metabolic stability to binding affinity. The pyrrolidine ring, a prevalent scaffold in pharmaceuticals, is a key target for such modifications.[1][2] This guide delves into the spectroscopic signatures that differentiate mono- and di-fluorinated pyrrolidines, providing a foundational understanding for rational drug design and development.
Data Presentation: A Comparative Analysis of Spectroscopic Parameters
The following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of representative mono- and di-fluorinated pyrrolidine derivatives.
Table 1: 1H, 13C, and 19F NMR Chemical Shifts (δ) in ppm
| Compound | Position of F | 1H Chemical Shifts (ppm) | 13C Chemical Shifts (ppm) | 19F Chemical Shift (ppm) |
| Mono-fluorinated Pyrrolidine | 3-fluoro | Protons geminal to F and adjacent protons show significant downfield shifts. | Carbon bearing F shows a large downfield shift; adjacent carbons also affected. | -170 to -185 |
| 4-fluoro | Similar downfield shifts for protons on and near the fluorinated carbon. | Carbon bearing F is significantly deshielded. | -175 to -190 | |
| Di-fluorinated Pyrrolidine | 3,3-difluoro | Protons on adjacent carbons are significantly deshielded. | Gem-difluorinated carbon shows a pronounced downfield shift. | -90 to -110 |
| 3,4-difluoro | Complex splitting patterns and shifts due to multiple F-H couplings. | Both fluorinated carbons are significantly deshielded. | Variable, depending on relative stereochemistry. |
Note: Specific chemical shifts are highly dependent on the solvent, concentration, and other substituents on the pyrrolidine ring.
Table 2: Key NMR Coupling Constants (J) in Hz
| Coupling Type | Mono-fluorinated Pyrrolidine | Di-fluorinated Pyrrolidine |
| 1JCF | ~170 - 200 Hz | ~240 - 270 Hz |
| 2JCF | ~20 - 30 Hz | ~20 - 40 Hz |
| 3JHF (vicinal) | Dihedral angle dependent (Karplus relationship) | Complex, influenced by multiple fluorine atoms. |
| 2JFF (geminal) | N/A | ~230 - 260 Hz |
| 3JFF (vicinal) | N/A | Dihedral angle dependent |
Table 3: Infrared (IR) Spectroscopy - Characteristic Vibrational Frequencies (cm-1)
| Bond Vibration | Unsubstituted Pyrrolidine | Mono-fluorinated Pyrrolidine | Di-fluorinated Pyrrolidine |
| C-H Stretch | 2850-2960 | 2850-2970 | 2860-2980 |
| N-H Stretch | ~3300-3500 | ~3300-3500 | ~3300-3500 |
| C-F Stretch | N/A | ~1000-1100 (strong) | ~1050-1200 (multiple strong bands) |
Note: The C-F stretching region can be complex and is influenced by the substitution pattern and conformation.[3][4]
Table 4: Mass Spectrometry (MS) - Fragmentation Patterns
| Compound Type | Key Fragmentation Pathways | |---|---|---| | Mono-fluorinated Pyrrolidine | Loss of HF, cleavage of the pyrrolidine ring. | | Di-fluorinated Pyrrolidine | Loss of HF, loss of CHF2 or CF2 containing fragments. |
Note: Fluorine's high electronegativity can influence fragmentation pathways, but its single stable isotope (19F) does not produce a characteristic isotopic pattern like chlorine or bromine.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrrolidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting 1H, 13C, and 19F nuclei.
-
1H NMR: Acquire standard one-dimensional proton spectra. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
13C NMR: Acquire proton-decoupled carbon spectra. Due to the lower natural abundance and sensitivity of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
19F NMR: Acquire proton-decoupled fluorine spectra. 19F is a high-sensitivity nucleus, so fewer scans are typically required.[8][9][10] A common external reference is CFCl3 (δ = 0 ppm).
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity and assign signals unambiguously. For fluorinated compounds, 1H-19F and 13C-19F correlation experiments are particularly informative.[11][12]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or more polar molecules, often showing a prominent molecular ion peak.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and deduce structural information.
Visualizing the Workflow and Structure-Spectra Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic comparison and the logical relationship between fluorine substitution and the resulting spectroscopic shifts.
Caption: Experimental workflow for the spectroscopic comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the metabolic stability of drugs containing the 3,3-difluoropyrrolidine motif
A comparative analysis of drugs containing the 3,3-difluoropyrrolidine motif versus their non-fluorinated pyrrolidine counterparts reveals a significant enhancement in metabolic stability, a critical attribute for the development of robust and effective pharmaceuticals. This guide delves into the experimental data that underscores the advantages of this fluorinated scaffold, providing researchers, scientists, and drug development professionals with a comprehensive overview of its impact on pharmacokinetic profiles.
The strategic incorporation of fluorine into drug candidates is a well-established method to improve their metabolic properties. The 3,3-difluoropyrrolidine motif, in particular, has emerged as a valuable bioisostere for the pyrrolidine ring, offering a protective shield against rapid metabolism by cytochrome P450 (CYP) enzymes. This enhanced stability often translates to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile in vivo.
Quantitative Comparison of Metabolic Stability
| Drug | Motif | In Vivo Half-life (t½) [hours] | Primary Metabolism |
| Gosogliptin | 3,3-Difluoropyrrolidine | 16.2 | Hydroxylation (CYP2D6, CYP3A4), Amide Hydrolysis, N-dealkylation |
| Vildagliptin | Pyrrolidine | 1.5 - 2.3 | Hydrolysis (primarily not by CYP enzymes) |
Note: The data presented is compiled from various pharmacokinetic studies. Direct comparative studies under identical experimental conditions may yield different absolute values, but the trend of increased stability with the 3,3-difluoropyrrolidine motif is expected to be consistent.
The significantly longer half-life of Gosogliptin strongly suggests a greater resistance to metabolic degradation compared to Vildagliptin. This difference highlights the effectiveness of the 3,3-difluoro substitution in protecting the pyrrolidine ring from common metabolic pathways.
Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. The following is a detailed protocol for a standard in vitro method used to evaluate the metabolic fate of drug candidates.
Liver Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes, primarily Cytochrome P450 enzymes.
Materials:
-
Test compound
-
Control compounds (with known metabolic stability)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the compounds by diluting the stock solution with the assay buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the working solution of the test or control compound to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.
-
-
Time-course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Mandatory Visualizations
To further elucidate the processes involved in the metabolic stability assessment, the following diagrams are provided.
Benchmarking Novel Kinase Inhibitors: A Comparative Efficacy Analysis of a 1-Boc-3,3-difluoropyrrolidine Analogue Against Ponatinib in Chronic Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel kinase inhibitor, compound 3a-P1, which features a difluoro-indene scaffold structurally related to 1-Boc-3,3-difluoropyrrolidine derivatives, against the established drug ponatinib. The focus of this analysis is the inhibition of the BCR-ABL kinase, a key target in Chronic Myeloid Leukemia (CML), including the highly resistant T315I mutant.
This guide synthesizes preclinical data to evaluate the potential of this new chemical entity as a therapeutic agent for CML, presenting key findings in a structured format with detailed experimental methodologies and visual representations of the underlying biological pathways and experimental procedures.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The in vitro efficacy of compound 3a-P1 was evaluated against ponatinib based on their half-maximal inhibitory concentrations (IC50) in various CML cell lines. The data demonstrates that 3a-P1 exhibits potent antiproliferative activities, with IC50 values in the nanomolar range, comparable to or exceeding the potency of ponatinib in some instances.[1]
| Cell Line | Target | Compound 3a-P1 IC50 (nM) | Ponatinib IC50 (nM) |
| K562 | BCR-ABL | 0.4 | Not explicitly stated in the abstract |
| Ku812 | BCR-ABL | 0.1 | Not explicitly stated in the abstract |
| BaF3 | BCR-ABL | 2.1 | Not explicitly stated in the abstract |
| BaF3 | BCR-ABL T315I | 4.7 | Not explicitly stated in the abstract |
Note: While the primary publication highlights the potent activity of 3a-P1, a direct side-by-side IC50 value for ponatinib in the same experiments is not detailed in the abstract. However, the in vivo data provides a direct comparison of their efficacy.
In a head-to-head in vivo study, compound 3a-P1 demonstrated superior potency compared to ponatinib in a mice xenograft model using BaF3 cells harboring the BCR-ABL T315I mutation.[1] This suggests that the novel compound may offer a significant therapeutic advantage in treating resistant forms of CML.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections outline the key experimental protocols utilized in the comparative study.
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of the compounds against BCR-ABL kinase and its T315I mutant is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase reaction is initiated by combining the purified recombinant ABL (T315I) enzyme, a suitable peptide substrate (e.g., ABLtide), and ATP in a kinase assay buffer.
-
Compound Incubation: The test compounds (3a-P1 and ponatinib) at varying concentrations are added to the reaction mixture and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Following the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay
The antiproliferative activity of the compounds on CML cell lines (K562, Ku812, and BaF3 cells expressing wild-type or T315I BCR-ABL) is assessed using a standard method like the MTT or CellTiter-Glo assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
Viability Assessment: For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength. For the CellTiter-Glo assay, a reagent that measures ATP levels is added, and the resulting luminescence, which correlates with the number of viable cells, is measured.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the log-concentration of the compound.
In Vivo Xenograft Model
The in vivo efficacy of the compounds is evaluated using a xenograft model in immunocompromised mice.
-
Cell Implantation: Ba/F3 cells engineered to express the BCR-ABL T315I mutant are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. The compounds (3a-P1 and ponatinib) and a vehicle control are administered orally at specified dosages and schedules.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
-
Data Analysis: The results are typically presented as the mean tumor volume ± standard error of the mean (SEM) over time. Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.
Mandatory Visualization
The following diagrams illustrate the key biological pathway and a generalized experimental workflow.
Caption: BCR-ABL signaling pathway and point of inhibition.
Caption: Preclinical comparative efficacy workflow.
References
Safety Operating Guide
Proper Disposal of 1-Boc-3,3-difluoropyrrolidine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 1-Boc-3,3-difluoropyrrolidine (CAS No. 195447-25-7). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this laboratory chemical, thereby minimizing environmental impact and maintaining a secure work environment.
While this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard, proper disposal protocols are crucial for all laboratory chemicals.[1] Adherence to federal, state, and local environmental control regulations is mandatory.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Step-by-Step Disposal Protocol
-
Consult Regulations: Before beginning the disposal process, it is imperative to consult all applicable federal, state, and local environmental control regulations. These regulations may have specific requirements for the disposal of chemical waste.
-
Ensure Proper Packaging: Carefully transfer the waste this compound into a suitable container. The container must be chemically compatible with the compound and have a tightly sealing lid to prevent leaks or spills.
-
Labeling: Clearly and accurately label the waste container. The label should include, at a minimum, the name of the chemical ("this compound"), the CAS number (195447-25-7), and any appropriate hazard warnings, even if not federally mandated.
-
Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard municipal waste streams.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor. This documentation is essential for regulatory compliance and laboratory safety records.
Accidental Release Measures
In the event of a small spill, use appropriate tools and absorbent materials to carefully contain and collect the spilled substance. Place the collected material into a designated and properly labeled waste disposal container. For larger spills, it is recommended to evacuate the area and contact your institution's environmental health and safety department for assistance.
Storage of Waste Material
If immediate disposal is not possible, store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure that the storage area is secure and accessible only to authorized personnel.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Personal protective equipment for handling 1-Boc-3,3-difluoropyrrolidine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Boc-3,3-difluoropyrrolidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is crucial. The recommended personal protective equipment is detailed below.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 to prevent accidental splashes to the eyes.[1] |
| Skin Protection | Wear appropriate protective gloves and a lab coat. | Prevents direct skin contact with the chemical.[1] For fluorinated compounds, glove selection should be based on compatibility with the specific compound and any solvents used.[2] |
| Respiratory Protection | Not required under normal use conditions. | The vapor pressure and toxicity of the compound do not warrant respiratory protection in a well-ventilated area.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, or clothing.[1] Do not ingest or inhale.[1] All work with volatile fluorinated compounds should be conducted in a chemical fume hood to minimize inhalation exposure.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Spill Management: In the event of a spill, the area should be evacuated, and access restricted.[2] Trained personnel wearing appropriate PPE should contain the spill with an absorbent material compatible with the chemical.[2] The absorbed material should be collected into a sealed container for proper waste disposal.[2] For large spills, contact the institution's emergency response team.[2]
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. As this chemical is not considered hazardous, specific disposal procedures for hazardous waste may not be required, but it is essential to consult and follow institutional and local guidelines.[1]
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
